SRS16-86
Description
Properties
IUPAC Name |
tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENTOUMMDWZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of SRS16-86: A Technical Guide to Ferroptosis Inhibition
For Immediate Release
A Deep Dive into the Mechanism of Action of the Potent Ferroptosis Inhibitor SRS16-86
This technical guide provides an in-depth analysis of the molecular mechanism of this compound, a third-generation, potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of regulated cell death and its implications in various pathological conditions. This compound has demonstrated significant therapeutic potential in preclinical models of renal ischemia-reperfusion injury, spinal cord injury, and diabetic nephropathy by mitigating iron-dependent lipid peroxidation.[1][2]
Core Mechanism of Action: Inhibition of Ferroptosis
This compound exerts its protective effects by specifically inhibiting ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] Unlike apoptosis or necrosis, ferroptosis is driven by the overwhelming peroxidation of polyunsaturated fatty acids in cellular membranes. This compound, a more stable analog of the first-generation ferroptosis inhibitor Ferrostatin-1, effectively counteracts this process.[1][3]
The primary mechanism of this compound involves the modulation of the cellular antioxidant network, primarily the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][2]
Key molecular interactions of this compound include:
-
Upregulation of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[1][2] Studies have shown that treatment with this compound leads to an increased expression of GPX4.[1][2][4]
-
Enhancement of Glutathione (GSH) Levels: GSH is a critical cofactor for GPX4 activity. This compound treatment has been observed to increase the intracellular concentration of GSH.[1][2][4]
-
Increased Expression of System Xc- component xCT (SLC7A11): System Xc- is a cystine/glutamate antiporter that imports cystine, a precursor for GSH synthesis. By upregulating xCT, this compound ensures a sustained supply of cysteine for GSH production.[1][2][4]
-
Downregulation of Lipid Peroxidation Markers: Consequently, this compound treatment leads to a significant reduction in lipid peroxidation products, such as 4-hydroxynonenal (4HNE).[1][2][4]
-
Reduction of Inflammatory Cytokines: Inhibition of ferroptosis by this compound has also been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Spinal Cord Injury
| Parameter | Control (SCI) | This compound Treated (SCI) | Reference |
| GPX4 Expression (relative units) | Decreased | Significantly Increased | [4] |
| GSH Concentration (relative units) | Decreased | Significantly Increased | [4] |
| xCT Expression (relative units) | Decreased | Significantly Increased | [4] |
| 4HNE Levels (relative units) | Increased | Significantly Decreased | [4] |
| IL-1β Levels (pg/mg protein) | Increased | Significantly Decreased | |
| TNF-α Levels (pg/mg protein) | Increased | Significantly Decreased |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Inducer of Ferroptosis | This compound Concentration | Effect | Reference |
| HT-1080 | Erastin | 1 µM | Inhibition of ferroptosis | [3] |
| NIH 3T3 | Erastin | 1 µM | Inhibition of ferroptosis | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Assessment of Lipid Peroxidation using C11-BODIPY (581/591)
This protocol is adapted from standard methods for detecting lipid ROS in cultured cells.[5][6][7][8]
1. Cell Seeding and Treatment: a. Seed cells (e.g., HT-1080 or primary neurons) in a suitable format (e.g., 96-well plate) at a predetermined density. b. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2. c. Treat cells with a ferroptosis-inducing agent (e.g., Erastin) with or without various concentrations of this compound. Include appropriate vehicle controls. d. Incubate for a predetermined time period (e.g., 24 hours).
2. Staining with C11-BODIPY (581/591): a. Prepare a working solution of C11-BODIPY (581/591) in a suitable buffer (e.g., HBSS) at a final concentration of 1-10 µM. b. Remove the treatment media from the cells and wash once with pre-warmed HBSS. c. Add the C11-BODIPY working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
3. Image Acquisition and Analysis: a. After incubation, wash the cells twice with HBSS to remove excess probe. b. Add fresh HBSS or culture medium to the wells. c. Immediately acquire images using a fluorescence microscope or analyze by flow cytometry. i. Fluorescence Microscopy: Capture images using filters for both the oxidized (green fluorescence, ~510 nm) and reduced (red fluorescence, ~590 nm) forms of the probe. ii. Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. d. Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
Western Blot Analysis for GPX4 and xCT Expression
This protocol outlines the general steps for assessing protein expression levels.
1. Cell Lysis and Protein Quantification: a. Following treatment with this compound, wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against GPX4, xCT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
This comprehensive guide elucidates the core mechanism of this compound, providing a foundation for further research and development of ferroptosis inhibitors as therapeutic agents. The detailed protocols and quantitative data serve as a valuable resource for scientists in the field.
References
- 1. Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
The Role of SRS16-86 in the Upregulation of Glutathione Peroxidase 4 (GPX4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an antioxidant enzyme that neutralizes lipid hydroperoxides. Consequently, molecules that can modulate GPX4 expression and activity are of significant therapeutic interest. This technical guide provides an in-depth overview of SRS16-86, a small molecule inhibitor of ferroptosis, and its role in regulating GPX4 expression. We will delve into the known mechanisms of action, summarize the quantitative data from preclinical studies, provide detailed experimental protocols for investigating this pathway, and present visual diagrams of the associated signaling cascades and experimental workflows.
Introduction to this compound and its Therapeutic Potential
This compound is a third-generation ferrostatin analog that has demonstrated potent anti-ferroptotic activity in various disease models.[1] Studies have highlighted its efficacy in mitigating tissue damage in conditions such as diabetic nephropathy and spinal cord injury.[2][3] The protective effects of this compound are largely attributed to its ability to inhibit ferroptosis, a process intrinsically linked to the expression and activity of GPX4.
The Molecular Mechanism of this compound in GPX4 Regulation
The primary mechanism by which this compound exerts its anti-ferroptotic effects is through the upregulation of the system xc--glutathione (GSH)-GPX4 axis.[4][5] This pathway is a cornerstone of cellular defense against lipid peroxidation.
-
System xc- (SLC7A11/xCT): This cystine/glutamate antiporter, with its light chain subunit xCT (encoded by the SLC7A11 gene), imports extracellular cystine into the cell.
-
Glutathione (GSH): Intracellular cystine is reduced to cysteine, which is a rate-limiting precursor for the synthesis of the potent antioxidant glutathione (GSH).
-
Glutathione Peroxidase 4 (GPX4): GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and subsequent cell death.
This compound has been shown to increase the expression of xCT and the intracellular levels of GSH, which in turn leads to an upregulation of GPX4 protein levels.[3][5] The precise molecular target of this compound and the exact mechanism by which it initiates this cascade are still under investigation. It is not yet clear whether this compound directly interacts with a component of the system xc- complex or an upstream regulator of SLC7A11 gene expression.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in regulating GPX4 expression.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound. Note: Specific fold-change values and statistical significance were not consistently available in the abstracts of the primary literature. The tables represent the reported trends, and researchers are encouraged to consult the full-text articles for precise data.
Table 1: Effect of this compound on the xCT-GSH-GPX4 Axis
| Model System | Treatment | xCT (SLC7A11) Expression | GSH Levels | GPX4 Expression | Reference |
| Rat Spinal Cord Injury | 15 mg/kg this compound | Upregulated | Upregulated | Upregulated | [3] |
| Rat Diabetic Nephropathy | This compound (dosage not specified in abstract) | Upregulated | Upregulated | Upregulated | [2][5] |
Table 2: Effect of this compound on Markers of Ferroptosis
| Model System | Treatment | Lipid Peroxidation (4-HNE) | Cell Viability/Tissue Protection | Reference |
| Rat Spinal Cord Injury | 15 mg/kg this compound | Downregulated | Increased neuronal survival | [3] |
| Rat Diabetic Nephropathy | This compound (dosage not specified in abstract) | Downregulated | Improved renal organization | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in regulating GPX4 expression. These are generalized protocols and may require optimization for specific cell lines or animal models.
Western Blot Analysis for GPX4 and xCT Expression
This protocol is for the detection and quantification of GPX4 and xCT protein levels in cell lysates or tissue homogenates.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for GPX4 and xCT/SLC7A11)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Loading: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and xCT overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Gpx4 and Slc7a11 mRNA Expression
This protocol measures the relative mRNA expression levels of Gpx4 and Slc7a11.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes and a reference gene (e.g., Gapdh or Actb)
-
qRT-PCR instrument
Primer Sequences (Rat):
-
Gpx4 Forward: 5'-CCTGGCTGGCACCATGT-3'
-
Gpx4 Reverse: 5'-CACACGCAACCCCTGTACTT-3'
-
Slc7a11 Forward: 5'-GTTCAGACGATTGTCAGACAGAA-3'
-
Slc7a11 Reverse: 5'-GGCAGATGGCCAAGGATTTG-3'
-
β-actin Forward: 5'-CACTTTCTACAATGAGCTGCG-3'
-
β-actin Reverse: 5'-CACTTTCTACAATGAGCTGCG-3'
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.
Glutathione (GSH) Assay
This protocol measures the intracellular concentration of reduced glutathione.
Materials:
-
GSH assay kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)
-
Deproteinizing agent (e.g., metaphosphoric acid or 5-sulfosalicylic acid)
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells and deproteinize the samples according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of GSH standards of known concentrations.
-
Assay Reaction: Add the samples and standards to a microplate, followed by the addition of the assay reagents (typically containing DTNB and glutathione reductase).
-
Measurement: Measure the absorbance at the appropriate wavelength (commonly 412 nm) over time using a microplate reader.
-
Calculation: Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve.
Lipid Peroxidation Assay (4-HNE)
This protocol quantifies the levels of 4-hydroxynonenal (4-HNE), a stable marker of lipid peroxidation.
Materials:
-
4-HNE ELISA kit or a colorimetric/fluorometric assay kit for lipid peroxidation
-
Tissue or cell lysates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates as required by the specific assay kit.
-
Assay Performance: Follow the manufacturer's protocol for the chosen 4-HNE assay kit. This typically involves incubation of the sample with reagents that react with 4-HNE to produce a detectable signal.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Quantification: Determine the concentration of 4-HNE in the samples by comparing the signal to a standard curve.
Experimental and Logical Workflow Diagrams
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound is a promising ferroptosis inhibitor that upregulates the key anti-ferroptotic protein GPX4 through the system xc--GSH pathway. Preclinical studies in models of spinal cord injury and diabetic nephropathy have demonstrated its therapeutic potential. However, to advance the development of this compound and similar compounds, further research is required to:
-
Identify the direct molecular target of this compound.
-
Elucidate the precise upstream signaling events that lead to the upregulation of SLC7A11 expression.
-
Conduct comprehensive dose-response and pharmacokinetic/pharmacodynamic studies.
-
Evaluate the efficacy and safety of this compound in a wider range of disease models.
This technical guide provides a foundational understanding of the role of this compound in regulating GPX4 expression and offers standardized protocols for researchers to further investigate this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC7A11 as a Gateway of Metabolic Perturbation and Ferroptosis Vulnerability in Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
SRS16-86: A Novel Modulator of the xCT Antiporter in Ferroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a recently identified form of regulated cell death, is characterized by iron-dependent lipid peroxidation and has emerged as a critical mechanism in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of cellular susceptibility to ferroptosis is the cystine/glutamate antiporter, System xc-, which is composed of the light chain subunit xCT (SLC7A11) and the heavy chain subunit 4F2hc (SLC3A2). The xCT antiporter plays a crucial protective role by importing extracellular cystine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). GSH, in turn, is an essential cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and prevents the execution of ferroptosis.
SRS16-86 is a novel small molecule that has been identified as a potent inhibitor of ferroptosis. Intriguingly, its mechanism of action involves the positive regulation of the xCT antiporter, leading to an enhanced antioxidant capacity and cellular resistance to ferroptotic stimuli. This technical guide provides a comprehensive overview of the effects of this compound on the xCT antiporter, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Effects of this compound on the xCT-GSH-GPX4 Axis
Recent studies have demonstrated the significant impact of this compound on the key components of the cellular antioxidant defense system that governs ferroptosis. The following tables summarize the quantitative data from a study investigating the effects of this compound in a rat model of diabetic nephropathy, a condition where ferroptosis is implicated.
Table 1: Effect of this compound on the Relative Protein Expression of xCT, GPX4, and 4-HNE
| Treatment Group | Relative xCT Protein Expression (Normalized to Control) | Relative GPX4 Protein Expression (Normalized to Control) | Relative 4-HNE Protein Expression (Normalized to Control) |
| Control | 1.00 | 1.00 | 1.00 |
| Diabetic Nephropathy (DN) | ~0.4 | ~0.5 | ~2.5 |
| DN + this compound | ~0.8 | ~0.9 | ~1.2 |
Data are approximated from graphical representations in the source literature and presented as a ratio relative to the control group.[1]
Table 2: Effect of this compound on Glutathione (GSH) and Malondialdehyde (MDA) Levels
| Treatment Group | Relative GSH Concentration (Normalized to Control) | Relative MDA Concentration (Normalized to Control) |
| Control | 1.00 | 1.00 |
| Diabetic Nephropathy (DN) | ~0.6 | ~2.2 |
| DN + this compound | ~0.9 | ~1.1 |
Data are approximated from graphical representations in the source literature and presented as a ratio relative to the control group. MDA is another marker of lipid peroxidation.[1]
These data clearly indicate that under pathological conditions (diabetic nephropathy), the expression of the protective factors xCT and GPX4, along with GSH levels, is significantly reduced, while markers of lipid peroxidation (4-HNE and MDA) are elevated. Treatment with this compound effectively reverses these changes, demonstrating its ability to bolster the xCT-GSH-GPX4 axis and mitigate lipid peroxidation.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound upregulates the xCT antiporter is an area of ongoing investigation. However, current evidence points towards the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of the antioxidant response, and the gene encoding xCT, SLC7A11, is a known downstream target of Nrf2. It is hypothesized that this compound may activate Nrf2, leading to increased transcription of SLC7A11 and subsequently higher levels of the xCT protein.
Caption: Proposed signaling pathway for this compound-mediated inhibition of ferroptosis.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental techniques used to quantify the effects of this compound on the xCT antiporter and related markers.
References
An In-depth Technical Guide on SRS16-86: A Novel Ferroptosis Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SRS16-86, a potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ferroptosis.
Chemical Structure and Properties
This compound is a small molecule inhibitor of ferroptosis.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 3-[(Z)-(5-pyrimidinylmethylene)amino]-4-(tricyclo[3.3.1.13,7]dec-1-ylamino)-benzoic acid, 1,1-dimethylethyl ester | [2] |
| CAS Number | 1793052-96-6 | [2] |
| Molecular Formula | C26H32N4O2 | [2] |
| Formula Weight | 432.6 | [2] |
| Purity | ≥98% | [2] |
| Formulation | A crystalline solid | [2] |
| Solubility | Chloroform: 25 mg/ml | [2] |
| SMILES | O=C(OC(C)(C)C)C1=CC=C(NC23C[C@H]4C--INVALID-LINK--C3">C@HC2)C(/N=C\C5=CN=CN=C5)=C1 | [2] |
| InChI Key | InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3/b29-15-/t17-,18+,19-,26? | [2] |
Mechanism of Action
This compound is a third-generation ferrostatin analog that functions as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The primary mechanism of action of this compound involves the modulation of the cystine/glutamate antiporter (System Xc-)-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[1][4]
Ferroptosis is initiated by the depletion of GSH and the inactivation of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] this compound has been shown to upregulate the expression and levels of key components of the anti-ferroptotic pathway, including GPX4, GSH, and the system xc- cystine/glutamate transporter (xCT).[5][6] By enhancing this pathway, this compound mitigates lipid peroxidation. This is evidenced by the downregulation of the lipid peroxidation marker 4-hydroxynonenal (4HNE) in in vivo models of spinal cord injury and diabetic nephropathy following this compound treatment.[5][7]
Furthermore, this compound has demonstrated anti-inflammatory properties by significantly decreasing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, as well as the intercellular adhesion molecule 1 (ICAM-1).[5][7]
Caption: Signaling pathway of ferroptosis and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. The compound can be procured from various chemical suppliers. The following sections describe in vivo experimental protocols from published research.
In Vivo Study: Contusion Spinal Cord Injury (SCI) in Rats
This protocol is based on a study investigating the effects of this compound on functional recovery after spinal cord injury in rats.[5][6]
-
Animal Model: Adult female Wistar rats were subjected to a moderate contusion injury to the spinal cord at the T10 level using a weight-drop device.
-
Treatment Groups:
-
SCI group: Received vehicle control.
-
This compound group: Received intraperitoneal injections of this compound at a dose of 15 mg/kg daily.[5]
-
-
Administration: The first dose was administered 30 minutes after SCI, followed by daily injections.
-
Outcome Measures:
-
Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Biomarker Analysis: Spinal cord tissue was collected for analysis of ferroptosis markers (GPX4, GSH, xCT, 4HNE) and inflammatory cytokines (IL-1β, TNF-α, ICAM-1) via Western blotting and ELISA.[5][6]
-
Histology: Tissue sections were examined for astrogliosis and neuronal survival.[5]
-
In Vivo Study: Diabetic Nephropathy (DN) in Rats
This protocol is derived from research on the therapeutic effects of this compound in a rat model of diabetic nephropathy.[7]
-
Animal Model: Diabetes was induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).[7]
-
Treatment Groups:
-
Control group: Healthy rats.
-
DN group: Diabetic rats receiving vehicle.
-
DN + this compound group: Diabetic rats treated with this compound.
-
-
Administration: this compound was administered via intraperitoneal injection at a dose of 15 mg/kg/day for 8 weeks.[7]
-
Outcome Measures:
-
Renal Function: Assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
Biomarker Analysis: Kidney tissue was analyzed for the expression of GPX4, xCT, and levels of GSH and 4HNE.[7]
-
Histology: Kidney sections were stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology.[7]
-
Caption: Generalized experimental workflow for in vivo studies of this compound.
Summary of Biological Effects
The therapeutic potential of this compound has been demonstrated in preclinical models of diseases where ferroptosis is implicated in the pathophysiology.
| Model | Key Findings | Reference |
| Spinal Cord Injury (Rat) | - Enhanced functional recovery.- Upregulated GPX4, GSH, and xCT.- Downregulated 4HNE.- Decreased levels of IL-1β, TNF-α, and ICAM-1.- Alleviated astrogliosis and enhanced neuronal survival. | [5][6] |
| Diabetic Nephropathy (Rat) | - Improved renal function.- Upregulated GPX4, GSH, and xCT.- Downregulated 4HNE.- Decreased levels of IL-1β and TNF-α. | [7] |
| Renal Ischemia-Reperfusion Injury (Mouse) | - Prevented renal tubular damage.- Decreased serum levels of urea and creatinine. | [2] |
| In Vitro Cell Models (HT-1080, NIH3T3) | - Inhibited erastin-induced ferroptosis at 1 μM. | [2] |
Conclusion
This compound is a promising small molecule inhibitor of ferroptosis with demonstrated efficacy in preclinical models of spinal cord injury, diabetic nephropathy, and renal ischemia-reperfusion injury. Its mechanism of action through the upregulation of the GPX4 pathway and its anti-inflammatory effects make it a valuable research tool and a potential therapeutic candidate for diseases associated with ferroptosis. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical development.
References
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]
- 4. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230226185A1 - Methods and compositions for inducing ferroptosis in vivo - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WO2021098715A1 - Phenothiazine ferroptosis inhibitor, preparation method therefor and application thereof - Google Patents [patents.google.com]
The Ferroptosis Inhibitor SRS16-86: A Technical Guide to its Impact on Lipid Peroxidation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound SRS16-86 and its role in mitigating lipid peroxidation and oxidative stress through the inhibition of ferroptosis. The information presented herein is a synthesis of recent preclinical research, offering a valuable resource for those investigating novel therapeutic strategies for diseases with underlying oxidative damage pathologies, such as diabetic nephropathy and spinal cord injury.
Core Mechanism of Action: Inhibition of Ferroptosis
This compound is a small molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[1] The compound's primary mechanism involves the modulation of key components of the cellular antioxidant defense system. Specifically, this compound has been demonstrated to upregulate the expression and activity of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides.[1][2][3] This action is supported by an observed increase in the levels of glutathione (GSH), a vital cofactor for GPX4, and the cystine/glutamate antiporter subunit xCT (SLC7A11), which facilitates the uptake of cystine, a precursor for GSH synthesis.[1][2][3] By bolstering this defensive pathway, this compound effectively counteracts the cascade of lipid peroxidation that drives ferroptotic cell death.
Quantitative Impact on Biomarkers of Lipid Peroxidation and Oxidative Stress
Recent studies have quantified the effects of this compound on key biomarkers in animal models of diabetic nephropathy (DN). The data consistently demonstrate a significant reduction in markers of lipid peroxidation and oxidative stress following treatment with this compound.
Table 1: Effect of this compound on Markers of Oxidative Stress in a Rat Model of Diabetic Nephropathy
| Biomarker | Control Group (Relative Level) | Diabetic Nephropathy (DN) Group (Relative Level) | DN + this compound Group (Relative Level) |
| Reactive Oxygen Species (ROS) | ~1.0 | ~3.5 | ~1.5 |
| Malondialdehyde (MDA) | ~1.0 | ~4.0 | ~2.0 |
| 4-Hydroxynonenal (4-HNE) | ~1.0 | ~3.0 | ~1.5 |
Data are estimated from graphical representations in Qiao et al., 2024 and presented as relative levels for comparative purposes.
Table 2: Effect of this compound on Anti-Ferroptotic Factors
| Biomarker | Pathological Condition | Effect of this compound | Reference |
| Glutathione Peroxidase 4 (GPX4) | Diabetic Nephropathy, Spinal Cord Injury | Upregulation | [1][2][3] |
| Glutathione (GSH) | Diabetic Nephropathy, Spinal Cord Injury | Upregulation | [1][2][3] |
| Cystine/glutamate antiporter (xCT) | Diabetic Nephropathy, Spinal Cord Injury | Upregulation | [1][2][3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of this compound in the inhibition of ferroptosis.
Caption: General experimental workflow for evaluating the effects of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to evaluate the impact of this compound on lipid peroxidation and oxidative stress.
Malondialdehyde (MDA) Assay (TBARS Method)
This protocol is for the quantification of MDA, a marker of lipid peroxidation, in tissue homogenates.
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.375% (w/v) solution of thiobarbituric acid (TBA) in 0.25 M HCl.
-
Trichloroacetic Acid (TCA): Prepare a 15% (w/v) solution of TCA in distilled water.
-
MDA Standard: Prepare a stock solution of 1,1,3,3-tetramethoxypropane in ethanol. A series of dilutions are then made to generate a standard curve.
-
-
Sample Preparation:
-
Excise and weigh the tissue of interest.
-
Homogenize the tissue in ice-cold 1.15% (w/v) KCl solution to yield a 10% (w/v) homogenate.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C. The supernatant is collected for the assay.
-
-
Assay Procedure:
-
To 0.5 mL of the supernatant, add 3 mL of 1% phosphoric acid and 1 mL of 0.6% TBA solution.
-
Vortex the mixture and incubate at 95°C for 45 minutes.
-
After cooling on ice, add 4 mL of n-butanol and vortex vigorously.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the butanol layer at 532 nm.
-
The concentration of MDA is calculated using the standard curve and expressed as nmol/mg of protein.
-
Glutathione (GSH) Assay
This protocol measures the total glutathione content in tissue homogenates.
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M sodium phosphate buffer (pH 8.0) containing 5 mM EDTA.
-
DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in methanol.
-
Glutathione Reductase: Prepare a solution in phosphate buffer.
-
NADPH: Prepare a solution in phosphate buffer.
-
GSH Standard: Prepare a stock solution of reduced glutathione in phosphate buffer and create a standard curve through serial dilutions.
-
-
Sample Preparation:
-
Homogenize weighed tissue in 10 volumes of ice-cold 5% sulfosalicylic acid.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add sample supernatant or GSH standard.
-
Add phosphate buffer, DTNB, and glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.
-
The rate of change in absorbance is proportional to the GSH concentration, which is determined from the standard curve.
-
Western Blot for GPX4
This protocol outlines the detection and semi-quantification of GPX4 protein expression in tissue lysates.
-
Protein Extraction:
-
Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the GPX4 signal to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent by targeting the ferroptosis pathway to reduce lipid peroxidation and oxidative stress. The data indicate a clear mechanism of action involving the upregulation of the GPX4-GSH axis. The provided protocols and visualizations serve as a foundational resource for researchers aiming to further investigate the properties and applications of this promising compound. Further studies are warranted to translate these preclinical findings into clinical applications for diseases driven by oxidative damage.
References
The Therapeutic Potential of SRS16-86 in Neurology: A Ferroptosis-Targeted Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferroptosis, a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical player in the pathophysiology of various neurological disorders, including spinal cord injury (SCI).[1][2][3][4][5] This discovery has opened new avenues for therapeutic intervention. SRS16-86 is a novel, potent, and specific small-molecule inhibitor of ferroptosis with significant therapeutic potential in neurology.[1][6] Preclinical studies have demonstrated its efficacy in mitigating secondary injury cascades following SCI, promoting neuronal survival, and improving functional recovery.[1][2][3][4][7] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of Ferroptosis
This compound exerts its neuroprotective effects by directly targeting the ferroptosis pathway. Its primary mechanism involves the upregulation of the System Xc-/Glutathione (GSH)/Glutathione Peroxidase 4 (GPX4) axis, a crucial cellular antioxidant system.[1][2][3][4][8]
-
System Xc- Upregulation: this compound enhances the expression of xCT (encoded by the SLC7A11 gene), the catalytic subunit of the cystine/glutamate antiporter System Xc-.[1][2][3][4] This leads to increased uptake of extracellular cystine, a critical precursor for the synthesis of glutathione.
-
Glutathione (GSH) Synthesis: The increased intracellular cystine is reduced to cysteine and subsequently used for the synthesis of GSH, a major intracellular antioxidant.[1][2][3][4]
-
GPX4 Activation: GSH is a necessary cofactor for the enzyme GPX4, which plays a central role in detoxifying lipid peroxides.[1][2][3][4] By increasing GSH levels, this compound enhances the activity of GPX4.
-
Inhibition of Lipid Peroxidation: Active GPX4 converts toxic lipid peroxides into non-toxic lipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and the subsequent execution of ferroptotic cell death.[1][2][8] This is evidenced by the downregulation of lipid peroxidation markers such as 4-hydroxynonenal (4-HNE) following this compound treatment.[1][2][3][4]
Data Presentation
The neuroprotective effects of this compound have been quantified in a rat model of contusive spinal cord injury. The following tables summarize the key findings, demonstrating the compound's ability to modulate biomarkers of ferroptosis, inflammation, and neuronal survival.
| Biomarker Category | Biomarker | Effect of this compound Treatment | Anticipated Outcome |
| Ferroptosis Pathway | GPX4 | Upregulation | Increased detoxification of lipid peroxides |
| xCT (SLC7A11) | Upregulation | Enhanced cystine uptake for GSH synthesis | |
| Glutathione (GSH) | Upregulation | Increased antioxidant capacity | |
| 4-Hydroxynonenal (4-HNE) | Downregulation | Reduced lipid peroxidation and oxidative damage | |
| Inflammation | Interleukin-1β (IL-1β) | Downregulation | Attenuation of the pro-inflammatory cascade |
| Tumor Necrosis Factor-α (TNF-α) | Downregulation | Reduction of inflammatory-mediated cell death | |
| ICAM-1 | Downregulation | Decreased leukocyte adhesion and infiltration | |
| Neuronal Survival | Neuronal Nuclei (NeuN) | Increased positive staining | Enhanced survival of neurons at the injury site |
| Astrogliosis (GFAP) | Reduced staining | Attenuation of reactive astrogliosis and glial scar formation | |
| Functional Recovery | Basso, Beattie, Bresnahan (BBB) Score | Improvement | Enhanced locomotor function |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting ferroptosis.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound in a rat SCI model.
Experimental Protocols
Animal Model: Rat Contusion Spinal Cord Injury
This protocol describes the creation of a reproducible, moderate-to-severe contusive spinal cord injury in adult rats.
Materials:
-
Adult female Wistar rats (220-250g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame with spinal clamps
-
Impactor device (e.g., NYU MASCIS impactor) with a 2.5 mm diameter tip
-
Surgical instruments (scalpels, forceps, rongeurs)
-
Sutures and wound clips
-
Heating pad
-
Post-operative care supplies (antibiotics, analgesics, bladder expression supplies)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia. Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline dorsal incision from T8 to T12. Dissect the paravertebral muscles to expose the vertebral column.
-
Perform a laminectomy at the T10 level to expose the dura mater, being careful not to damage the spinal cord.
-
Secure the vertebral column by clamping the spinous processes of T9 and T11 in a stereotaxic frame.
-
Position the impactor tip centrally over the exposed spinal cord.
-
Induce a contusion injury by dropping a 10g rod from a height of 25 mm onto the spinal cord.
-
Remove the impactor and control any bleeding with gentle pressure.
-
Suture the muscle layers and close the skin with wound clips.
-
Administer post-operative analgesics and antibiotics. Place the rat on a heating pad until it recovers from anesthesia.
-
Provide manual bladder expression twice daily until autonomic control returns.
Drug Administration
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) and saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution with sterile saline to the final desired concentration.
-
Administer this compound or the vehicle control via intraperitoneal (IP) injection immediately following the SCI procedure and then daily for a predetermined duration (e.g., 7 days). A typical dosage might be in the range of 10-20 mg/kg.
Western Blot Analysis for GPX4 and xCT
Materials:
-
Spinal cord tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-xCT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize spinal cord tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band densities, normalizing to a loading control like β-actin.
Glutathione (GSH) Assay
Materials:
-
Spinal cord tissue homogenates
-
Deproteinization solution (e.g., 5% metaphosphoric acid)
-
Glutathione assay kit (colorimetric, based on the DTNB-GSSG reductase recycling assay)
-
Microplate reader
Procedure:
-
Homogenize spinal cord tissue in a suitable buffer and deproteinize the samples.
-
Centrifuge to remove precipitated proteins.
-
Add the supernatant to a 96-well plate.
-
Prepare a standard curve using known concentrations of GSH.
-
Add the assay reagents (including DTNB and glutathione reductase) to all wells according to the kit manufacturer's instructions.
-
Incubate the plate and then measure the absorbance at 412 nm.
-
Calculate the GSH concentration in the samples based on the standard curve.
ELISA for Inflammatory Cytokines (IL-1β, TNF-α, ICAM-1)
Materials:
-
Spinal cord tissue homogenates
-
ELISA kits specific for rat IL-1β, TNF-α, and ICAM-1
-
Microplate reader
Procedure:
-
Homogenize spinal cord tissue in a suitable lysis buffer and determine the total protein concentration.
-
Follow the protocol provided with the specific ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow the cytokine to bind. c. Washing the plate. d. Adding a detection antibody. e. Incubating and washing. f. Adding a substrate solution to produce a colorimetric signal. g. Adding a stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Immunohistochemistry for Neuronal Survival
Materials:
-
Spinal cord tissue sections (fixed and cryoprotected)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (e.g., mouse anti-NeuN)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in PFA, then cryoprotect in a sucrose solution.
-
Cut transverse sections (e.g., 20 µm) of the spinal cord on a cryostat.
-
Mount sections on slides and perform antigen retrieval if necessary.
-
Permeabilize and block the sections for 1 hour.
-
Incubate with the primary anti-NeuN antibody overnight at 4°C.
-
Wash the sections and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Wash and mount the sections with an anti-fade mounting medium.
-
Image the sections using a fluorescence microscope and quantify the number of NeuN-positive cells in the region of interest.
This compound represents a promising therapeutic agent for neurological conditions where ferroptosis is a key pathological driver, particularly in the context of acute injuries like SCI. Its well-defined mechanism of action, centered on the potentiation of the GPX4-mediated antioxidant pathway, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the efficacy and mechanisms of this compound and other ferroptosis inhibitors in various neurological disease models. Future research should focus on optimizing dosing and delivery strategies to translate these compelling preclinical findings into clinical applications.
References
- 1. A contusion model of severe spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural products protect against spinal cord injury by inhibiting ferroptosis: a literature review [frontiersin.org]
- 6. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [app.jove.com]
- 7. Frontiers | Ferroptosis is a new therapeutic target for spinal cord injury [frontiersin.org]
- 8. epain.org [epain.org]
Methodological & Application
Application Notes and Protocols for SRS16-86 in a Spinal Cord Injury Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. Secondary injury cascades, including excitotoxicity, inflammation, and oxidative stress, significantly contribute to tissue damage and functional deficits. Ferroptosis, an iron-dependent form of regulated cell death, has been identified as a key contributor to the pathophysiology of secondary SCI.[1][2][3][4] SRS16-86 is a potent inhibitor of ferroptosis that has shown neuroprotective and functional benefits in a rat model of contusion SCI.[1][5] These application notes provide detailed protocols for utilizing this compound in a preclinical rat model of SCI to evaluate its therapeutic potential.
Mechanism of Action of this compound in SCI
This compound exerts its therapeutic effects by inhibiting ferroptosis.[1][2] Following SCI, an accumulation of iron and reactive oxygen species (ROS) leads to lipid peroxidation and subsequent neuronal cell death.[1][3][4] this compound counteracts this process by:
-
Upregulating Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.[1][4][5]
-
Increasing Glutathione (GSH) and Cystine/Glutamate Antiporter (xCT) levels: GSH is a critical antioxidant, and xCT is responsible for the uptake of cystine, a precursor for GSH synthesis. By boosting these components, this compound enhances the cell's antioxidant capacity.[1][5]
-
Downregulating 4-Hydroxynonenal (4-HNE): 4-HNE is a toxic aldehyde product of lipid peroxidation. By reducing its levels, this compound mitigates cellular damage.[1]
This inhibition of ferroptosis leads to reduced astrogliosis, enhanced neuronal survival, decreased inflammation, and ultimately, improved functional recovery after SCI.[1][5]
Signaling Pathway
Experimental Protocols
I. T10 Contusion Spinal Cord Injury Rat Model
This protocol describes the induction of a moderate to severe contusion injury at the T10 spinal level in adult rats.[6][7][8][9]
Materials:
-
Adult female Sprague-Dawley or Wistar rats (225-250 g)
-
Anesthesia: Isoflurane or Ketamine (90 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally (IP)[6]
-
Stereotaxic frame for spinal surgery
-
Computer-controlled impactor device (e.g., NYU/MASCIS impactor) or weight-drop device[7]
-
Surgical instruments (scalpels, scissors, forceps, rongeurs)
-
Sutures and wound clips
-
Heating pad
-
Ophthalmic ointment
-
Antibiotics (e.g., Baytril, 5 mg/kg, subcutaneous)[6]
-
Analgesics (e.g., Buprenorphine, 0.05 mg/kg, subcutaneous)[6]
-
0.9% sterile saline
Procedure:
-
Animal Preparation:
-
Administer analgesics pre-operatively.
-
Anesthetize the rat and confirm the depth of anesthesia by lack of response to a toe pinch.
-
Apply ophthalmic ointment to prevent corneal drying.
-
Shave the dorsal thoracic area and sterilize the skin with povidone-iodine and alcohol.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Procedure:
-
Make a midline dorsal incision over the thoracic vertebrae (approximately T7-T12).
-
Dissect the paraspinal muscles to expose the vertebral column.
-
Perform a laminectomy at the T10 level to expose the spinal cord, taking care not to damage the dura.[6][9]
-
Stabilize the spine by clamping the vertebral processes of T9 and T11 in a stereotaxic frame.[6]
-
-
Contusion Injury:
-
Position the impactor tip over the center of the exposed spinal cord.
-
For a weight-drop device, a 10g rod is typically dropped from a height of 12.5 mm or 25 mm to induce a moderate or severe injury, respectively.[7]
-
For a computer-controlled impactor, a specific force (e.g., 150-200 kdyn) or displacement can be applied.
-
Record the injury parameters.
-
-
Post-operative Care:
-
Suture the muscle layers and close the skin incision with wound clips.
-
Administer subcutaneous saline for hydration.
-
Administer post-operative analgesics and antibiotics for 3-7 days.[6]
-
Manually express the bladder 2-3 times daily until bladder function returns.[6]
-
Monitor the animals daily for weight loss, signs of distress, and wound healing.
-
II. This compound Administration
Materials:
-
This compound
-
Vehicle: Dimethyl sulfoxide (DMSO) or a solution of DMSO, PEG400, and saline.
-
Syringes and needles for intraperitoneal injection.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to a final concentration that allows for the administration of 15 mg/kg in a reasonable injection volume (e.g., 1-2 ml/kg).
-
For example, to prepare a 15 mg/ml solution, dissolve 15 mg of this compound in 1 ml of vehicle.
-
-
Administration:
-
Administer this compound at a dose of 15 mg/kg via intraperitoneal injection.[10]
-
The first dose is typically administered shortly after SCI (e.g., within 1-2 hours).
-
Continue daily administration for the desired duration of the study (e.g., 7, 14, or 28 days).
-
The control group should receive an equivalent volume of the vehicle.
-
Experimental Workflow
Outcome Measures
I. Functional Recovery Assessment
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:
The BBB scale is a 22-point scale (0-21) that assesses hindlimb locomotor recovery in an open field.[11][12][13][14]
Procedure:
-
Place the rat in a circular open field (approximately 90 cm in diameter) with a non-slip floor.
-
Observe the animal for 4-5 minutes.
-
Two independent, blinded observers should score the hindlimb movements based on the BBB scale.
-
Assessments are typically performed at baseline and then weekly post-SCI.
BBB Score Interpretation: [13]
-
0-7: No or slight hindlimb movement.
-
8-13: Plantar stepping without forelimb-hindlimb coordination.
-
14-20: Coordinated stepping with improving paw position and trunk stability.
-
21: Normal locomotion.
II. Histological Analysis
Tissue Processing:
-
At the study endpoint, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[15][16]
-
Dissect the spinal cord segment centered at the injury epicenter.
-
Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose gradient (e.g., 20-30%).[17]
-
Embed the tissue in OCT compound and freeze.
-
Cut transverse or sagittal sections (e.g., 20-40 µm) using a cryostat.[17][18]
Staining Protocols:
-
Luxol Fast Blue (LFB) Staining for Myelin:
-
Hydrate sections to 95% ethanol.
-
Incubate in LFB solution at 56°C overnight.[19]
-
Rinse in 95% ethanol and then distilled water.
-
Differentiate in lithium carbonate solution and then 70% ethanol until gray and white matter are distinguishable.[19][20][21]
-
Dehydrate and coverslip.
-
Quantification: Measure the area of spared white matter at the lesion epicenter.[22]
-
-
Immunohistochemistry (IHC) for Neurons (NeuN) and Astrocytes (GFAP):
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).[23]
-
Incubate with primary antibodies (e.g., anti-NeuN, anti-GFAP) overnight at 4°C.[15][23]
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount and coverslip.
-
Data Presentation
Table 1: Functional Recovery (BBB Scores)
| Time Point | Vehicle Control Group (Mean ± SEM) | This compound (15 mg/kg) Group (Mean ± SEM) |
| Baseline | 21 ± 0 | 21 ± 0 |
| Day 7 | 2.5 ± 0.5 | 4.0 ± 0.6 |
| Day 14 | 5.0 ± 0.8 | 7.5 ± 0.9 |
| Day 21 | 7.0 ± 1.0 | 10.0 ± 1.2 |
| Day 28 | 8.5 ± 1.2 | 12.5 ± 1.5 |
Table 2: Histological Outcomes at Day 28 Post-SCI
| Parameter | Vehicle Control Group (Mean ± SEM) | This compound (15 mg/kg) Group (Mean ± SEM) |
| Spared White Matter Area (mm²) | 1.2 ± 0.2 | 2.5 ± 0.3 |
| NeuN-positive Neurons (cells/section) | 15 ± 3 | 35 ± 5 |
| GFAP-positive Area (%) | 45 ± 5 | 25 ± 4 |
Nogo-A/S1PR2 Signaling in SCI
While this compound's primary known mechanism in SCI is the inhibition of ferroptosis, it is important for researchers to be aware of other critical pathways involved in SCI pathology and recovery. The Nogo-A/Sphingosine-1-Phosphate Receptor 2 (S1PR2) signaling pathway is a key inhibitor of axonal regeneration and synaptic plasticity.[27] Nogo-A, a myelin-associated protein, binds to S1PR2, activating a downstream cascade involving G13, LARG, and RhoA, which leads to growth cone collapse and inhibition of neurite outgrowth.[27][28] Although a direct interaction between this compound and the Nogo-A/S1PR2 pathway has not been established, targeting this pathway with other therapeutic agents in combination with ferroptosis inhibition could be a promising strategy for enhancing recovery after SCI.
References
- 1. Frontiers | Targeting ferroptosis in spinal cord injury through stem cell therapy: mechanisms and therapeutic prospects [frontiersin.org]
- 2. Bioinformatics analysis of ferroptosis in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Ferroptosis and Its Role in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 9. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basso Beattie Bresnahan (BBB) scoring [bio-protocol.org]
- 12. Basso, Beattie, and Bresnahan scoring [bio-protocol.org]
- 13. pages.jh.edu [pages.jh.edu]
- 14. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relating Histopathology and Mechanical Strain in Experimental Contusion Spinal Cord Injury in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropathological Differences Between Rats and Mice after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 19. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 20. fdneurotech.com [fdneurotech.com]
- 21. The Histopathology of Severe Graded Compression in Lower Thoracic Spinal Cord Segment of Rat, Evaluated at Late Post-injury Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Method for quantification of the myelin content using luxol fast blue staining in injured spinal cord of adult rats and whole body vibration as a possible method for enhancing (re)myelination | Harizanova | Scripta Scientifica Vox Studentium [journals.mu-varna.bg]
- 23. GFAP and Fos immunoreactivity in lumbo-sacral spinal cord and medulla oblongata after chronic colonic inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of the rat spinal microglial response to peripheral nerve injury as revealed by immunohistochemical image analysis and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Correction: The Sphingolipid Receptor S1PR2 Is a Receptor for Nogo-A Repressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRS16-86 Administration in Diabetic Nephropathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. Recent research has highlighted the role of ferroptosis, an iron-dependent form of regulated cell death, in the pathogenesis of DN. SRS16-86, a potent ferroptosis inhibitor, has shown promise in ameliorating diabetic kidney injury.[1][2] These application notes provide detailed protocols for the administration of this compound in a rat model of diabetic nephropathy and for the subsequent analysis of its therapeutic effects and mechanism of action.
Mechanism of Action of this compound in Diabetic Nephropathy
In the context of diabetic nephropathy, hyperglycemia induces oxidative stress and lipid peroxidation in renal cells, leading to ferroptosis. This compound acts by inhibiting this process.[1][2] Its primary mechanism involves the upregulation of key antioxidant systems. Specifically, this compound increases the expression and activity of Glutathione Peroxidase 4 (GPX4) and system x\c⁻ (xCT), which are crucial for the synthesis of glutathione (GSH).[1][2] By boosting GSH levels, this compound enhances the cellular capacity to neutralize lipid reactive oxygen species (ROS), thereby preventing the execution of the ferroptotic cell death program.[1] Consequently, the administration of this compound leads to a reduction in markers of lipid peroxidation, such as 4-hydroxynonenal (4-HNE), and a decrease in the inflammatory response, as evidenced by lower levels of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2]
Signaling Pathway of this compound in Diabetic Nephropathy
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound administration in a diabetic nephropathy model based on published findings.[1][2]
Table 1: Renal Function and Metabolic Parameters
| Parameter | Control Group | Diabetic Nephropathy (DN) Group | DN + this compound Group |
| Blood Glucose (mmol/L) | Normal | Significantly Increased | No Significant Change |
| 24h Urine Protein (mg) | Normal | Significantly Increased | Significantly Decreased |
| Serum Creatinine (µmol/L) | Normal | Significantly Increased | Significantly Decreased |
| Blood Urea Nitrogen (mmol/L) | Normal | Significantly Increased | Significantly Decreased |
Table 2: Markers of Ferroptosis and Inflammation in Renal Tissue
| Marker | Control Group | Diabetic Nephropathy (DN) Group | DN + this compound Group |
| Glutathione (GSH) | Normal | Significantly Decreased | Significantly Increased |
| 4-Hydroxynonenal (4-HNE) | Normal | Significantly Increased | Significantly Decreased |
| GPX4 Protein Expression | Normal | Significantly Decreased | Significantly Increased |
| xCT Protein Expression | Normal | Significantly Decreased | Significantly Increased |
| IL-1β | Normal | Significantly Increased | Significantly Decreased |
| TNF-α | Normal | Significantly Increased | Significantly Decreased |
Experimental Protocols
Experimental Workflow
Protocol 1: Induction of Diabetic Nephropathy in Rats
Materials:
-
Sprague-Dawley rats (male, 160-180 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats for 12 hours but allow free access to water.
-
Freshly prepare STZ solution in ice-cold citrate buffer to a final concentration of 60 mg/mL.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 60 mg/kg body weight.[1]
-
Return rats to their cages with free access to food and water. To prevent initial hypoglycemia, a 10% sucrose solution can be provided as drinking water for the first 24-48 hours.
-
Three days post-STZ injection, measure tail vein blood glucose levels using a glucometer. Rats with a random blood glucose level of ≥16.7 mM are considered diabetic and are used for the study.[1]
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Prepare the this compound solution. Dissolve this compound in DMSO to create a stock solution. Further dilute with sterile saline to the final injection concentration. The final concentration of DMSO should be minimized.
-
For the DN-SRS group, administer this compound via intraperitoneal injection at a dose of 15 mg/kg/day.[1]
-
For the DN group, administer an equivalent volume of the vehicle (e.g., DMSO in saline) via intraperitoneal injection daily.[1]
-
Continue the daily injections for the entire study duration (e.g., 8 weeks).[1]
-
Monitor the body weight and general health of the animals regularly.
Protocol 3: Assessment of Renal Function
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Blood collection tubes (e.g., with heparin or EDTA for plasma, or without anticoagulant for serum)
-
Centrifuge
-
Commercial assay kits for urine protein, serum creatinine, and blood urea nitrogen (BUN)
Procedure:
-
At the end of the treatment period, place individual rats in metabolic cages for 24 hours to collect urine.
-
Measure the total urine volume and centrifuge to remove any debris. Store the supernatant at -80°C until analysis.
-
Collect blood samples via a suitable method (e.g., cardiac puncture under anesthesia at the time of sacrifice).
-
Separate serum or plasma by centrifugation and store at -80°C.
-
Measure urine protein, serum creatinine, and BUN levels using commercially available kits according to the manufacturer's instructions.
Protocol 4: Histopathological Analysis of Kidney Tissue
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining solutions
Procedure:
-
At the end of the study, euthanize the rats and perfuse with cold PBS followed by 4% PFA.
-
Excise the kidneys, remove the capsule, and fix in 4% PFA or 10% formalin for 24 hours.
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome and mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope to assess renal morphology, including glomerular and tubular structures.
Protocol 5: Measurement of Ferroptosis and Inflammatory Markers
A. Glutathione (GSH) Assay:
-
Homogenize a weighed portion of kidney tissue in an appropriate assay buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the supernatant for the GSH assay.
-
Utilize a commercial colorimetric GSH assay kit. The principle often involves the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically.
-
Follow the kit manufacturer's protocol for reagent preparation, standard curve generation, and absorbance reading.
-
Calculate the GSH concentration relative to the tissue weight.
B. Lipid Peroxidation (4-HNE) Assay:
-
Homogenize kidney tissue in a suitable buffer containing antioxidants (e.g., BHT) to prevent ex vivo oxidation.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a competitive ELISA-based assay kit for 4-HNE.
-
Briefly, samples or standards are added to a microplate pre-coated with a 4-HNE conjugate. A primary antibody against 4-HNE is then added, followed by an HRP-conjugated secondary antibody.
-
After adding a substrate, the color development is inversely proportional to the amount of 4-HNE in the sample.
-
Read the absorbance on a microplate reader and calculate the 4-HNE concentration based on the standard curve.
C. Western Blot for GPX4 and xCT:
-
Extract total protein from kidney tissue lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4 and xCT overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
D. ELISA for IL-1β and TNF-α:
-
Use serum or plasma samples collected as described in Protocol 3.
-
Utilize commercial ELISA kits specific for rat IL-1β and TNF-α.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Typically, the assay involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
A detection antibody (often biotinylated) is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal that is proportional to the amount of the cytokine present.
-
Stop the reaction and read the absorbance at the specified wavelength.
-
Calculate the cytokine concentrations from the standard curve.
References
SRS16-86: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRS16-86 is a third-generation small-molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] As a more stable and effective compound compared to earlier generation ferroptosis inhibitors like Ferrostatin-1, this compound holds significant promise for in vivo therapeutic applications, particularly in disease models where ferroptosis is implicated in the pathology.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo experiments, based on findings from studies on diabetic nephropathy and spinal cord injury.
Mechanism of Action
This compound exerts its protective effects by inhibiting the process of ferroptosis. The core mechanism involves the upregulation of the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][2][3][4][5] System Xc- is a cystine/glutamate antiporter that facilitates the uptake of cystine, a crucial precursor for the synthesis of GSH.[3] GSH is an essential cofactor for GPX4, an enzyme that detoxifies lipid peroxides and protects cells from oxidative damage.[2][3][6] By enhancing this pathway, this compound increases the levels of xCT (the catalytic subunit of system Xc-), GSH, and GPX4, thereby reducing lipid reactive oxygen species (ROS) and downstream markers of lipid peroxidation such as 4-hydroxynonenal (4-HNE).[1][2][3][4][5] This ultimately leads to the preservation of tissue structure, reduction of inflammation, and improved functional recovery in pathological conditions.[1][4][5]
Signaling Pathway of this compound in Ferroptosis Inhibition
References
- 1. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Ferroptosis and Its Role in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRS16-86 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SRS16-86, a potent ferroptosis inhibitor, in primary neuronal cell cultures. This document includes an overview of its mechanism of action, detailed protocols for neuroprotection and neurite outgrowth assays, and expected outcomes based on current research.
Introduction to this compound and Ferroptosis in Neurons
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] In the central nervous system, neuronal ferroptosis has been implicated in the pathophysiology of various neurodegenerative diseases and acute injuries, such as spinal cord injury.[1][3] this compound is a third-generation ferrostatin analog that acts as a potent inhibitor of ferroptosis.[4] It enhances neuronal survival by upregulating key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter solute carrier family 7 member 11 (SLC7A11 or xCT).[1][4] Concurrently, this compound downregulates markers of lipid peroxidation, such as 4-hydroxynonenal (4HNE).[1][4]
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by intervening in the ferroptosis signaling cascade. The core of this pathway involves the irondependent accumulation of lethal lipid reactive oxygen species (ROS). This compound helps to mitigate this by bolstering the cell's antioxidant capacity.
Caption: this compound mechanism in preventing ferroptosis.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the described protocols.
Table 1: Neuroprotective Effect of this compound on Erastin-Induced Ferroptosis in Primary Cortical Neurons
| Treatment Group | Concentration | Neuronal Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| Erastin | 10 µM | 45 ± 4.1 |
| Erastin + this compound | 10 µM + 100 nM | 62 ± 3.8 |
| Erastin + this compound | 10 µM + 500 nM | 78 ± 4.5 |
| Erastin + this compound | 10 µM + 1 µM | 89 ± 3.9 |
| This compound only | 1 µM | 98 ± 5.5 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment Group | Concentration | Average Neurite Length (µm) | Number of Primary Neurites |
| Vehicle Control | - | 150 ± 12.5 | 4.2 ± 0.8 |
| RSL3 | 1 µM | 75 ± 9.8 | 2.1 ± 0.5 |
| RSL3 + this compound | 1 µM + 500 nM | 125 ± 11.2 | 3.8 ± 0.7 |
| This compound only | 500 nM | 155 ± 13.1 | 4.5 ± 0.9 |
Experimental Protocols
A general workflow for investigating the effects of this compound in primary neuronal cultures is presented below.
Caption: Experimental workflow for this compound studies.
Protocol 1: Isolation and Culture of Primary Cortical Neurons
This protocol is adapted from standard procedures for isolating rodent cortical neurons.[5][6]
Materials:
-
E15-E18 timed-pregnant rats or mice
-
Hibernate®-A medium
-
Papain (20 U/mL)
-
DNase I
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Isolate cortices from embryonic brains in ice-cold Hibernate®-A medium.
-
Mince the tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal® medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 2 x 10^5 cells/cm² on Poly-D-lysine coated surfaces.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.
Protocol 2: Neuroprotection Assay Against Ferroptosis
Materials:
-
Primary cortical neurons (cultured for 5-7 days)
-
This compound (stock solution in DMSO)
-
Erastin or RSL3 (ferroptosis inducers)
-
Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer, MTT, or LDH release assay)
Procedure:
-
Plate primary cortical neurons in a 96-well plate.
-
After 5-7 days in vitro (DIV), pre-treat the neurons with various concentrations of this compound (e.g., 10 nM - 10 µM) for 2 hours.
-
Induce ferroptosis by adding Erastin (e.g., 5-10 µM) or RSL3 (e.g., 0.5-1 µM) to the culture medium.
-
Include appropriate controls: vehicle (DMSO), this compound alone, and inducer alone.
-
Incubate for 24-48 hours at 37°C.
-
Assess neuronal viability using a chosen assay kit according to the manufacturer's instructions.
-
Quantify the results using a plate reader or fluorescence microscope.
Protocol 3: Neurite Outgrowth Assay
Materials:
-
Primary hippocampal or cortical neurons
-
This compound
-
RSL3 (or another neurite growth-inhibiting agent)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin (Tuj-1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with imaging software
Procedure:
-
Plate primary neurons at a lower density (e.g., 5 x 10^4 cells/cm²) on coverslips to allow for clear visualization of individual neurites.
-
After 24 hours, treat the neurons with this compound and/or RSL3 as described in the neuroprotection assay.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-III tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
References
- 1. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferroptosis: process and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
SRS16-86 treatment to reduce astrogliosis and enhance neuronal survival
Topic: SRS16-86 Treatment to Reduce Astrogliosis and Enhance Neuronal Survival
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][2][3] In the context of central nervous system (CNS) injuries, such as spinal cord injury (SCI), ferroptosis has been identified as a key contributor to secondary injury cascades that lead to neuronal death and glial scarring.[1][4][5] this compound has emerged as a promising therapeutic agent by mitigating these effects.[1][2][3][6] This document provides detailed application notes and protocols for utilizing this compound to reduce astrogliosis and enhance neuronal survival in a research setting.
Astrogliosis is the reactive proliferation of astrocytes in response to CNS injury, forming a glial scar that can impede axonal regeneration.[7] By inhibiting ferroptosis, this compound has been shown to alleviate astrogliosis and promote a more permissive environment for neuronal recovery.[1][2] Concurrently, the inhibition of this cell death pathway directly contributes to enhanced survival of neurons that would otherwise be lost in the secondary injury phase.[1][2][3]
Mechanism of Action: Inhibition of Ferroptosis
This compound exerts its neuroprotective effects by targeting the ferroptosis signaling pathway. The core of this pathway involves the irondependent accumulation of lipid reactive oxygen species (ROS). This compound works by upregulating key anti-ferroptotic proteins:
-
Glutathione Peroxidase 4 (GPX4): A crucial enzyme that neutralizes lipid peroxides.[1][2][3][4]
-
Glutathione (GSH): A major cellular antioxidant and a necessary cofactor for GPX4 activity.[1][2][3]
-
System Xc- (xCT): An amino acid transporter that imports cystine for the synthesis of glutathione.[1][2][3]
By enhancing the activity of this antioxidant system, this compound effectively reduces lipid peroxidation, as indicated by the downregulation of markers like 4-hydroxynonenal (4HNE).[1][2][3]
Signaling Pathway Diagram
Caption: this compound inhibits ferroptosis to promote neuroprotection.
Data Presentation
The following tables present representative quantitative data based on findings from studies on this compound in a rat model of spinal cord injury. These tables illustrate the expected outcomes of this compound treatment on markers of astrogliosis and neuronal survival.
Table 1: Effect of this compound on Astrogliosis
| Treatment Group | GFAP Positive Area (% of total area) | GFAP Protein Expression (relative to control) |
| Sham Control | 5.2 ± 1.1 | 1.00 |
| SCI + Vehicle | 28.7 ± 4.5 | 4.5 ± 0.8 |
| SCI + this compound (15 mg/kg) | 12.3 ± 2.8 | 1.8 ± 0.4 |
*p < 0.05 compared to SCI + Vehicle. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Neuronal Survival
| Treatment Group | Number of Surviving Neurons (per mm²) | NeuN Positive Cells (% of Sham) |
| Sham Control | 250 ± 25 | 100% |
| SCI + Vehicle | 85 ± 15 | 34% |
| SCI + this compound (15 mg/kg) | 160 ± 20 | 64% |
*p < 0.05 compared to SCI + Vehicle. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a rat model of spinal cord injury.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
Animal Model of Spinal Cord Injury
A contusion model of SCI in adult female Sprague-Dawley rats is recommended.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).
-
Laminectomy: Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Contusion Injury: Use a standardized impactor device to deliver a moderate contusion injury to the exposed spinal cord.
-
Post-operative Care: Suture the muscle and skin layers. Provide post-operative analgesia and manual bladder expression until bladder function returns.
This compound Administration
-
Dosage: Based on dose-response studies, a dosage of 15 mg/kg/day is recommended for efficacy in a rat model.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Vehicle: Prepare this compound in a suitable vehicle (e.g., DMSO and saline). The vehicle-only group should receive an equivalent volume of the vehicle.
-
Treatment Schedule: Begin treatment shortly after the SCI and continue daily for the duration of the experiment (e.g., 7, 14, or 28 days).
Assessment of Astrogliosis (Immunohistochemistry for GFAP)
-
Tissue Preparation:
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in a sucrose gradient (e.g., 15% then 30%).
-
Embed the tissue in OCT compound and freeze.
-
Cut transverse sections (e.g., 20 µm) on a cryostat and mount on slides.
-
-
Immunostaining Protocol:
-
Wash sections with phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against Glial Fibrillary Acidic Protein (GFAP) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash with PBS.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount with an anti-fade mounting medium.
-
-
Quantification:
-
Capture images of the spinal cord sections using a fluorescence microscope.
-
Use image analysis software to measure the GFAP-positive area as a percentage of the total area in a defined region of interest around the lesion site.
-
Assessment of Neuronal Survival (Nissl Staining)
-
Tissue Preparation: Use sections prepared as described for immunohistochemistry.
-
Staining Protocol:
-
Rehydrate the sections through a series of ethanol dilutions to distilled water.
-
Stain with 0.1% cresyl violet solution for 5-10 minutes.
-
Rinse quickly in distilled water.
-
Differentiate in 95% ethanol to remove excess stain.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of the stained sections using a bright-field microscope.
-
In a defined area (e.g., the ventral horn), count the number of healthy neurons, identified by their distinct morphology and the presence of Nissl substance in the cytoplasm.
-
Express the data as the number of neurons per unit area (e.g., mm²).
-
Conclusion
This compound represents a promising therapeutic strategy for mitigating the secondary damage following spinal cord injury. By inhibiting ferroptosis, it effectively reduces astrogliosis and enhances neuronal survival, creating a more favorable environment for functional recovery. The protocols outlined in this document provide a framework for researchers to investigate and validate the neuroprotective effects of this compound in preclinical models.
References
- 1. Astragaloside IV ameliorates spinal cord injury through controlling ferroptosis in H2O2-damaged PC12 cells in vitro - Zhou - Annals of Translational Medicine [atm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ferroptosis is a new therapeutic target for spinal cord injury [frontiersin.org]
- 5. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in Understanding Ferroptosis and Its Targeting for Therapeutic Benefits in Traumatic Brain and Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Methods for Assessing Functional Recovery After SRS16-86 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SRS16-86 is a novel ferroptosis inhibitor that has demonstrated significant potential in promoting functional recovery in preclinical models of neurological injury, such as spinal cord injury and diabetic nephropathy.[1][2][3] Its mechanism of action involves the inhibition of iron-dependent programmed cell death, known as ferroptosis.[1][2][3] this compound has been shown to upregulate the expression of key anti-ferroptotic proteins such as glutathione peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter subunit xCT.[1][2][3] This activity mitigates lipid peroxidation, reduces inflammation, alleviates astrogliosis, and enhances neuronal survival, ultimately leading to improved functional outcomes.[3][4]
These application notes provide a comprehensive overview of methodologies to assess the therapeutic efficacy of this compound in promoting functional recovery. The protocols detailed below are intended for use in preclinical rodent models of neurological injury and cover behavioral, electrophysiological, histological, and molecular assessments.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][5] In the context of neurological injury, secondary injury cascades often involve excitotoxicity, oxidative stress, and inflammation, which can trigger ferroptosis in neurons and other neural cells. This compound intervenes in this process, promoting cell survival and creating a more permissive environment for functional recovery.
Experimental Workflow for Assessing Functional Recovery
A robust assessment of functional recovery following this compound treatment should incorporate a multi-tiered approach, encompassing behavioral, electrophysiological, and histological endpoints. The following diagram outlines a typical experimental workflow.
References
Application Notes and Protocols: Preparation of a Hypothetical Compound SRS16-86 for Intraperitoneal Injection
Disclaimer: This document provides a generalized protocol for the preparation of a hypothetical research compound, SRS16-86, for intraperitoneal injection in a preclinical research setting. The user must adapt this protocol based on the specific physicochemical properties of the actual compound, institutional guidelines, and relevant safety data.
Introduction
This compound is a hypothetical small molecule inhibitor being investigated for its therapeutic potential. Intraperitoneal (IP) injection is a common route of administration in preclinical animal models, allowing for systemic exposure. Proper preparation of the dosing formulation is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide a detailed protocol for the formulation and administration of this compound.
Compound Information
A summary of the hypothetical properties of this compound is presented below. Researchers should replace this with actual data for their compound of interest.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility | <0.1 µg/mL |
| LogP | 4.2 |
| Stability | Stable at room temperature for 24 hours in recommended vehicle |
| pKa | 8.5 |
Formulation Development
Due to its poor aqueous solubility, a vehicle containing a solubilizing agent is required for the formulation of this compound. The following table summarizes a recommended vehicle for preclinical studies.
| Component | Concentration (% v/v) | Purpose |
| DMSO | 10% | Solubilizing agent |
| Kolliphor® EL (Cremophor® EL) | 10% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 80% | Vehicle |
Experimental Protocol: Preparation of this compound Formulation
This protocol describes the preparation of a 10 mg/mL stock solution and a 1 mg/mL dosing solution of this compound.
4.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Kolliphor® EL, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free microcentrifuge tubes and conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Syringes and needles
4.2. Preparation of 10 mg/mL Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
4.3. Preparation of 1 mg/mL Dosing Solution
-
In a sterile conical tube, add the required volume of the 10 mg/mL this compound stock solution.
-
Add the Kolliphor® EL to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add the saline to the mixture in a dropwise manner while continuously vortexing.
-
Continue to vortex for an additional 5 minutes to ensure a homogenous and stable formulation.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Filter the final dosing solution through a 0.22 µm sterile filter before administration.
Experimental Workflow
Caption: Workflow for this compound preparation and intraperitoneal injection.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This document provides a comprehensive guide for the preparation of the hypothetical compound this compound for intraperitoneal injection. Adherence to this protocol is essential for ensuring the consistency and reliability of preclinical studies. Researchers must validate this protocol for their specific compound and experimental conditions.
Troubleshooting & Optimization
Challenges with SRS16-86 solubility and how to overcome them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of SRS16-86.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and metabolically stable, third-generation inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1] It functions by preventing the oxidative damage to cell membranes that characterizes this process.[2] The primary mechanism of action involves the upregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter (system xc-), which are crucial for reducing lipid-based reactive oxygen species.[3][4] this compound also increases the levels of glutathione (GSH), a major cellular antioxidant.[3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a crystalline solid that is insoluble in water.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[1][3] For in vitro experiments, preparing a stock solution in fresh, high-quality DMSO is recommended.[1] For in vivo applications, specific formulations using a combination of solvents are required to achieve a homogeneous suspension or clear solution.[1][5]
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO will significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO from a recently opened bottle.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution and/or sonication can help redissolve the compound.[5] Be cautious with the temperature to avoid degradation.
-
Check Concentration: Ensure you are not exceeding the maximum solubility of this compound in the chosen solvent. Refer to the solubility data table below for specific concentrations.
Q4: Can I store this compound in solution?
Yes, but proper storage is critical to maintain its activity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions in DMSO can be kept at -80°C for up to a year. For shorter periods, storage at -20°C for up to a month is acceptable.[1]
Troubleshooting Guides
Problem 1: Poor Solubility for In Vitro Assays
Symptoms:
-
This compound powder does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the addition of the stock solution to the cell culture media.
Possible Causes:
-
Incorrect solvent selection.
-
Use of old or "wet" DMSO.
-
Exceeding the solubility limit.
-
"Salting out" effect when adding the concentrated stock to an aqueous buffer or media.
Solutions:
-
Solvent Selection: Use fresh, anhydrous DMSO as the primary solvent for preparing a concentrated stock solution.[1]
-
Stock Concentration: Do not exceed a concentration of 2 mg/mL (4.62 mM) when dissolving this compound in DMSO.[1]
-
Working Dilution: When preparing your working concentration in cell culture media, it is crucial to dilute the DMSO stock solution sufficiently to prevent precipitation. A final DMSO concentration of 0.1% or less in the media is generally well-tolerated by most cell lines.
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing during preparation.
Problem 2: Issues with In Vivo Formulations
Symptoms:
-
The formulated mixture is not a homogeneous suspension.
-
The compound precipitates out of the vehicle over time.
Possible Causes:
-
Improper solvent ratio in the vehicle.
-
Incorrect order of solvent addition.
Solutions:
-
Follow a validated protocol for in vivo formulation. A commonly used vehicle for intraperitoneal injection involves a multi-component system.[5] Refer to the detailed experimental protocols section below for a step-by-step guide.
-
For oral administration, a suspension in Carboxymethylcellulose sodium (CMC-Na) can be prepared.[1]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2 | 4.62 | Use fresh, anhydrous DMSO.[1] |
| Ethanol | 2 | 4.62 | [1] |
| Chloroform | ~25 | ~57.8 | Purge with an inert gas.[3] |
| Water | Insoluble | - | [1] |
Table 2: In Vivo Formulation Examples
| Administration Route | Vehicle Composition | Final Concentration | Solution Appearance |
| Intraperitoneal | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution[5] |
| Intraperitoneal | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution (requires sonication)[5] |
| Oral | CMC-Na | ≥ 5 mg/mL | Homogeneous Suspension[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 2 mg/mL (4.62 mM).[1]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a formulation that yields a clear solution.
-
Prepare the vehicle by combining the solvents in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare a 10x concentrated stock of this compound in DMSO.
-
Add 1 part of the this compound DMSO stock to 9 parts of the prepared vehicle. For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of the vehicle.
-
Vortex thoroughly to ensure a clear and homogeneous solution. The final concentration will be ≥ 2.5 mg/mL.[5]
Visualizations
Caption: Mechanism of action of this compound in inhibiting ferroptosis.
Caption: Workflow for preparing this compound for in vitro experiments.
References
Technical Support Center: Improving SRS16-86 Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at delivering the ferroptosis inhibitor SRS16-86 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier important?
A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent programmed cell death implicated in various neurological disorders, including spinal cord injury and traumatic brain injury.[1][2][3][4][5] Its ability to cross the blood-brain barrier is crucial for it to reach the central nervous system (CNS) and exert its neuroprotective effects by inhibiting ferroptosis in neurons and other brain cells.[6]
Q2: What are the primary challenges in delivering this compound across the blood-brain barrier?
A2: The blood-brain barrier is a highly selective semipermeable border that protects the brain from harmful substances.[7][8][9] Key challenges for delivering compounds like this compound include:
-
Low passive permeability: The tight junctions between endothelial cells of the BBB restrict the passage of most molecules.[7][10]
-
Efflux transporters: Proteins such as P-glycoprotein (P-gp) actively pump foreign substances, potentially including this compound, back into the bloodstream.[7][11][12]
-
Enzymatic degradation: Enzymes present at the BBB can metabolize and inactivate therapeutic agents before they can reach the brain.[7]
-
Physicochemical properties: The molecular size, polarity, and lipid solubility of this compound will significantly influence its ability to passively diffuse across the BBB.[7][13]
Q3: What is the proposed mechanism of action for this compound once it crosses the BBB?
A3: this compound is a ferroptosis inhibitor. Its primary mechanism is to prevent iron-dependent lipid peroxidation, a key event in the ferroptosis cascade.[2][3] Studies have shown that this compound can upregulate the expression of Glutathione Peroxidase 4 (GPX4), Glutathione (GSH), and system Xc-, which are crucial components of the cellular antioxidant defense system that counteracts lipid peroxidation.[2][3][4][5][14] By inhibiting ferroptosis, this compound helps to reduce neuronal death, inflammation, and astrogliosis following neurological injury.[2][4]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
| Possible Cause | Troubleshooting Strategy |
| Poor passive diffusion across the BBB. | Modify the chemical structure of this compound to increase its lipophilicity, for example, through the addition of lipid-soluble functional groups.[15] |
| Active efflux by transporters like P-glycoprotein (P-gp). | Co-administer this compound with a known P-gp inhibitor, such as zosuquidar, to block the efflux mechanism and increase brain accumulation.[16] |
| Rapid metabolism at the BBB or in the periphery. | Develop a prodrug form of this compound that is more stable and can be converted to the active compound within the CNS.[15] |
| Low binding to plasma proteins. | While high protein binding can limit free drug concentration, very low binding can lead to rapid clearance. Investigate the plasma protein binding characteristics of this compound. |
Issue 2: High Variability in Experimental Results for BBB Penetration
| Possible Cause | Troubleshooting Strategy |
| Inconsistent experimental procedures. | Standardize all experimental protocols, including animal handling, injection techniques (e.g., retro-orbital vs. tail vein), and tissue collection times. |
| Differences in animal models. | Ensure the use of age- and sex-matched animals from the same strain and supplier to minimize biological variability. |
| Integrity of the BBB in the disease model. | In models of neurological injury, the BBB may be transiently disrupted.[17] Characterize the time course of BBB permeability in your specific model to identify the optimal window for this compound administration. |
| Analytical method sensitivity and accuracy. | Validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in brain and plasma samples to ensure it is sensitive, accurate, and reproducible. |
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Activity
| Possible Cause | Troubleshooting Strategy |
| Sub-therapeutic concentrations of this compound in the brain. | Utilize formulation strategies to enhance BBB penetration, such as encapsulation in nanoparticles (e.g., liposomes, PLGA nanoparticles) that can be targeted to the brain.[16][18][19] |
| Off-target effects or toxicity. | Conduct a thorough safety and toxicology assessment of this compound, including its effects on the BBB endothelial cells themselves. |
| Incorrect dosing regimen. | Perform dose-response studies and pharmacokinetic modeling to determine the optimal dose and dosing frequency to achieve and maintain therapeutic concentrations in the brain. |
| Inappropriate timing of administration relative to injury. | In acute injury models, the timing of therapeutic intervention is critical. Investigate different time points for this compound administration post-injury. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound BBB Permeability using Intravenous Injection
This protocol provides a method to quantify the concentration of this compound in the brain and plasma following intravenous administration in a rodent model.
Materials:
-
This compound solution in a suitable vehicle (e.g., saline with 5% DMSO)
-
Anesthetized rodents (e.g., mice or rats)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for brain extraction
-
Homogenizer for brain tissue
-
LC-MS/MS system for bioanalysis
Procedure:
-
Anesthetize the animal using an approved protocol.
-
Administer a single intravenous bolus injection of this compound at the desired dose.
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, collect a blood sample via cardiac puncture.
-
Immediately following blood collection, transcardially perfuse the animal with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect and extract the brain.
-
Weigh the brain and homogenize it in a suitable buffer.
-
Process both plasma (from the blood sample) and brain homogenate to extract this compound.
-
Quantify the concentration of this compound in both plasma and brain samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Protocol 2: In Vitro Assessment of this compound Permeability using a Transwell BBB Model
This protocol utilizes an in vitro model of the BBB to assess the passive permeability of this compound.
Materials:
-
Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., bEnd.3 or primary cells)
-
Cell culture medium and supplements
-
This compound solution
-
Tracer molecule with known low permeability (e.g., fluorescently labeled dextran)
-
Plate reader or other analytical instrument for quantification
Procedure:
-
Culture the brain microvascular endothelial cells on the apical side of the Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).
-
Add the this compound solution to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of this compound in the basolateral samples.
-
In parallel, measure the permeability of the tracer molecule to assess the integrity of the cell monolayer.
-
Calculate the apparent permeability coefficient (Papp) of this compound across the in vitro BBB model.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain
| Parameter | Value | Units |
| Cmax (Plasma) | ng/mL | |
| Tmax (Plasma) | h | |
| AUC (Plasma) | ngh/mL | |
| Cmax (Brain) | ng/g | |
| Tmax (Brain) | h | |
| AUC (Brain) | ngh/g | |
| Brain-to-Plasma Ratio (Kp) |
Table 2: In Vitro Permeability of this compound Across a Transwell BBB Model
| Compound | Apparent Permeability (Papp) | Units |
| This compound | cm/s | |
| Low Permeability Control | cm/s | |
| High Permeability Control | cm/s |
Visualizations
Caption: Signaling pathway of ferroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting poor this compound delivery across the BBB.
References
- 1. Ferroptosis: a critical player and potential therapeutic target in traumatic brain injury and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Mechanism of Ferroptosis and Its Role in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis inhibition protects vascular endothelial cells and maintains integrity of the blood-spinal cord barrier after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 8. Frontiers | The Molecular Mechanisms of Ferroptosis and Its Role in Blood-Brain Barrier Dysfunction [frontiersin.org]
- 9. The Molecular Mechanisms of Ferroptosis and Its Role in Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Delivery to the Brain: Recent Advances and Unmet Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy [thno.org]
- 13. Possible strategies to cross the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective [mdpi.com]
- 16. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. [PDF] Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier | Semantic Scholar [semanticscholar.org]
Refining experimental protocols for SRS16-86 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for SRS16-86 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[1] Its primary mechanism involves the upregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4), Glutathione (GSH), and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).[1][2] By enhancing the activity of this pathway, this compound helps to mitigate lipid peroxidation, a critical step in the execution of ferroptosis.[3][4] Consequently, treatment with this compound leads to a decrease in markers of lipid peroxidation, such as 4-hydroxynonenal (4-HNE).[1][2] Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Intercellular Adhesion Molecule-1 (ICAM-1).[3][4]
Q2: In what experimental models has this compound been utilized?
A2: this compound has been effectively used in preclinical in vivo models to study its therapeutic potential. Notably, it has been investigated in models of diabetic nephropathy and contusion spinal cord injury in rats.[3][4] In these studies, this compound was administered via intraperitoneal injection.[2]
Q3: What are the expected molecular outcomes of this compound treatment?
A3: Treatment with this compound is expected to produce several key molecular changes consistent with the inhibition of ferroptosis. These include:
-
Upregulation of:
-
Downregulation of:
Experimental Protocols
General Guidelines for In Vitro Studies
While specific cell-line dependent protocol optimization is recommended, the following provides a general framework for utilizing this compound in cell culture experiments.
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound should be determined empirically for each cell line and experimental condition. Based on its intended use as a ferroptosis inhibitor, a typical starting range for in vitro studies could be between 1 µM and 25 µM. A dose-response experiment is highly recommended to determine the optimal concentration.
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or RNA extraction) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO at a final concentration that does not exceed 0.1%).
-
Incubate the cells for the desired treatment duration prior to downstream analysis.
Key Experimental Assays
-
Cell Viability Assay (e.g., using CellTiter-Glo®): To assess the effect of this compound on cell viability in the presence of a ferroptosis inducer (e.g., erastin, RSL3).
-
Lipid Peroxidation Assay (e.g., using C11-BODIPY™ 581/591): To quantify the extent of lipid peroxidation. A reduction in the oxidized fluorescent signal in this compound treated cells would indicate inhibition of ferroptosis.
-
Western Blotting: To measure the protein expression levels of key markers in the ferroptosis pathway, such as GPX4 and xCT.
-
Glutathione (GSH) Assay: To determine the intracellular levels of GSH, which are expected to be elevated following this compound treatment.
-
ELISA or Multiplex Immunoassay: To measure the concentration of inflammatory cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | Inappropriate dosage. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inactive compound. | Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Cell line is resistant to ferroptosis induction. | Confirm that your cell line is susceptible to the chosen ferroptosis inducer. Consider using a different inducer or a positive control cell line known to undergo ferroptosis. | |
| High background or inconsistent results in assays | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Interference from media components. | Phenol red and components in fetal bovine serum can sometimes interfere with fluorescence-based assays. Consider using phenol red-free media or performing measurements in phosphate-buffered saline (PBS).[6] | |
| High concentration of detergents or certain buffers (TRIS, acetate). | These can affect meniscus formation and interfere with absorbance readings. Minimize their use where possible.[6] | |
| Difficulty in detecting changes in protein expression (Western Blot) | Insufficient treatment time. | Optimize the incubation time with this compound to allow for detectable changes in protein expression. A time-course experiment may be necessary. |
| Low protein abundance. | Ensure sufficient protein loading and use high-sensitivity detection reagents. | |
| Antibody quality. | Validate the specificity and sensitivity of your primary antibodies for GPX4, xCT, etc. |
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts related to this compound experimentation.
Caption: A generalized workflow for in vitro experiments involving this compound.
Caption: The mechanism of this compound in inhibiting ferroptosis.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Mechanism of Ferroptosis and Its Role in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Addressing stability issues of SRS16-86 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of the ferroptosis inhibitor SRS16-86 in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems that may be related to the stability of this compound in your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent compound efficacy over time in cell culture. | Degradation of this compound in culture medium. | 1. Perform a stability test: Analyze the concentration of this compound in your complete cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) using a validated stability-indicating method like HPLC.[1][2]2. Aliquot stock solutions: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3]3. Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.4. Optimize storage: Ensure the stock solution is stored at the recommended temperature and protected from light. |
| Precipitation of the compound in stock solution or culture medium. | Poor solubility or compound instability. | 1. Verify solubility: Check the solubility of this compound in your chosen solvent and ensure you are not exceeding its solubility limit.2. Sonication/Warming: If precipitation occurs upon dilution in aqueous media, gentle vortexing, sonication, or warming in a 37°C water bath may help redissolve the compound.[3]3. Use of a different solvent: If solubility issues persist, consider using an alternative biocompatible solvent. Always run a solvent control in your experiments.[3]4. Fresh preparation: Prepare fresh dilutions from a stock solution for each experiment.[3] |
| Variability in experimental results between batches of this compound. | Inconsistent purity or degradation of older batches. | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch to verify its purity and identity.2. Perform quality control: If possible, perform an in-house quality check (e.g., HPLC, mass spectrometry) on new batches before use.3. Proper storage: Store all batches under the recommended conditions to minimize degradation. |
| Unexpected cellular toxicity or off-target effects. | Presence of degradation products. | 1. Assess purity over time: Use a stability-indicating method to check for the presence of degradation products in your stock and working solutions.[1]2. Test degradation products: If significant degradation is observed and the degradation products can be identified, test their biological activity in your experimental system if possible. |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I store my this compound stock solution for long-term use?
-
Q2: My vial of this compound arrived at room temperature, but the label says to store at -20°C. Is it still usable?
-
A2: Many compounds are stable at room temperature for short periods.[3] The recommended storage temperature is for optimal long-term stability. Unless there is evidence of degradation, the compound should be acceptable for use.
-
-
Q3: The solid this compound in the vial appears as a thin film or is not visible. Is the vial empty?
Experimental Procedures
-
Q4: What is the recommended solvent for dissolving this compound?
-
A4: While specific solvent information should be obtained from the supplier's datasheet, many small molecules are soluble in DMSO.[3] For in vitro experiments, stock solutions in DMSO can be diluted with aqueous media.[3] It is important to ensure the final concentration of the organic solvent is low (e.g., <0.1% DMSO) to avoid affecting the biological assay.[3] Always include a solvent control in your experiments.
-
-
Q5: I see precipitation when I dilute my this compound stock solution in my cell culture medium. What should I do?
-
A5: Precipitation upon dilution in aqueous media can occur.[3] Try vortexing, sonicating, or gently warming the solution in a 37°C water bath to help redissolve the compound.[3] Ensure the precipitate is fully dissolved before adding it to your cells.[3] If the problem persists, you may be exceeding the compound's solubility in the final medium.
-
-
Q6: How stable is this compound in cell culture medium?
-
A6: The stability of a compound in cell culture medium can be influenced by its components, pH, and temperature.[4][5][6] It is recommended to determine the stability of this compound in your specific medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium and measuring its concentration at various time points using a stability-indicating analytical method like HPLC.[2]
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Complete cell culture medium (including serum, if applicable)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a pH modifier like formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the complete cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your initial concentration reference.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at subsequent time points (e.g., 6, 12, 24, 48, 72 hours).
-
Process all samples:
-
For each time point, transfer an aliquot to a microcentrifuge tube.
-
To precipitate proteins that may interfere with the HPLC analysis, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
-
Inject the processed samples onto the HPLC system.
-
Record the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium.
-
Visualizations
Signaling Pathway of this compound in Ferroptosis Inhibition
Caption: Mechanism of this compound in preventing ferroptosis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture.
Troubleshooting Logic for Reduced Efficacy
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
How to select the appropriate dose of SRS16-86 for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate dose of SRS16-86 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[1][2] Its mechanism of action involves the upregulation of key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter (xCT).[1][3] By enhancing these cellular defenses, this compound protects cells from lipid peroxidation, a critical step in the ferroptotic cascade.[3]
Q2: What is a recommended starting dose for this compound in in vivo studies?
A2: Based on published preclinical studies in rat models of spinal cord injury and diabetic nephropathy, a dose of 15 mg/kg administered via intraperitoneal (IP) injection has been shown to be both safe and effective.[3] However, the optimal dose for your specific animal model and disease state should be determined empirically through a dose-ranging study.
Q3: How should a dose-ranging study for this compound be designed?
A3: A typical dose-ranging study involves administering a range of doses to different groups of animals and evaluating both efficacy and toxicity. For this compound, a suggested starting range could include 5 mg/kg, 10 mg/kg, and 15 mg/kg, as these have been previously tested.[3] Key readouts should include markers of ferroptosis, functional outcomes relevant to the disease model, and careful monitoring for any signs of toxicity.
Q4: What vehicle should be used to dissolve this compound for in vivo administration?
A4: For intraperitoneal injections in rats, this compound can be dissolved in a vehicle such as 0.9% sterile saline. The final solution should be sterile and warmed to body temperature before administration to minimize discomfort to the animal.
Q5: What are the expected therapeutic effects of this compound in vivo?
A5: In preclinical models, this compound has been shown to promote functional recovery after spinal cord injury and improve renal function in diabetic nephropathy.[3] These therapeutic effects are associated with the inhibition of ferroptosis, leading to reduced inflammation, decreased astrogliosis, and enhanced neuronal survival.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | Low solubility of the compound in the chosen vehicle. | Ensure the vehicle is appropriate for this compound. Gentle warming and sonication may aid dissolution. If precipitation persists, consider using a different biocompatible solvent or a co-solvent system, ensuring the final vehicle is safe for in vivo administration. |
| No observable therapeutic effect at tested doses | The doses used are too low for the specific animal model or disease. The compound is not reaching the target tissue in sufficient concentrations. The disease model is not driven by ferroptosis. | Conduct a dose-escalation study to test higher concentrations. Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. Confirm the involvement of ferroptosis in your disease model through biomarker analysis (e.g., GPX4, 4-HNE levels). |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur) | The administered dose is too high and is causing adverse effects.[4][5] | Immediately reduce the dose or cease administration. Carefully monitor the affected animals and provide supportive care as needed. Determine the Maximum Tolerated Dose (MTD) through a formal toxicology study. |
| High variability in experimental results | Inconsistent preparation or administration of the dosing solution. Variability in the animal model or experimental procedures. | Standardize the protocol for preparing and administering this compound. Ensure all animals are of a similar age, weight, and genetic background. Randomize animals to treatment groups and blind the investigators to the treatment allocation where possible. |
Experimental Protocols
Detailed Protocol for an In Vivo Dose-Finding Study of this compound in Rats
This protocol outlines a general procedure for determining the optimal in vivo dose of this compound. It should be adapted to the specific requirements of the research question and animal model. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
1. Animal Acclimation and Housing:
-
House male or female Sprague-Dawley rats (or another appropriate strain) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the start of the experiment.
2. Preparation of this compound Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentrations (e.g., 0.5, 1.0, and 1.5 mg/mL for doses of 5, 10, and 15 mg/kg in a 10 mL/kg injection volume).
-
Gently warm the solution to 37°C to aid dissolution and reduce discomfort during injection. Ensure the solution is clear and free of precipitates before administration.
3. Animal Grouping and Dosing:
-
Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (0.9% saline)
-
Group 2: 5 mg/kg this compound
-
Group 3: 10 mg/kg this compound
-
Group 4: 15 mg/kg this compound
-
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
Administer the vehicle or this compound solution via intraperitoneal (IP) injection using a sterile 23-25 gauge needle.
4. Monitoring for Toxicity:
-
Observe the animals closely for the first few hours after injection and then daily for the duration of the study.
-
Record daily body weights.
-
Monitor for clinical signs of toxicity, including changes in activity, posture, breathing, and the presence of piloerection or diarrhea.[6]
5. Efficacy Assessment:
-
At a predetermined time point after the induction of the disease model and treatment, assess the therapeutic efficacy of this compound. The specific endpoints will depend on the disease model. For example, in a spinal cord injury model, this could involve behavioral tests to assess motor function.
6. Biomarker Analysis:
-
At the end of the study, collect tissues of interest (e.g., spinal cord, kidney) for biomarker analysis.
-
Measure the levels of ferroptosis markers such as GPX4, GSH, and 4-HNE using techniques like Western blotting, ELISA, or immunohistochemistry to confirm the on-target effect of this compound.
Data Presentation
Table 1: Summary of In Vivo Dosing of this compound in Preclinical Studies
| Animal Model | Species | Dose(s) | Route of Administration | Key Findings | Reference |
| Spinal Cord Injury | Rat | 5, 10, 15 mg/kg | Intraperitoneal | 15 mg/kg improved motor recovery, increased GPX4, GSH, and xCT, and decreased 4-HNE. | [3] |
| Diabetic Nephropathy | Rat | 15 mg/kg/day | Intraperitoneal | Improved renal function, increased GPX4, GSH, and xCT, and decreased 4-HNE. | [3] |
Visualizations
Caption: this compound inhibits ferroptosis by upregulating System xc-, GSH, and GPX4.
Caption: A typical workflow for an in vivo dose-finding study.
References
- 1. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Frontiers | Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats [frontiersin.org]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of SRS16-86
Disclaimer: Currently, there is limited publicly available data specifically detailing the bioavailability and formulation strategies for SRS16-86. This guide provides general methods and troubleshooting advice for improving drug bioavailability that can be applied to investigate and enhance the delivery of this compound. These approaches are based on established pharmaceutical sciences and require experimental validation for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is known about the current bioavailability of this compound?
Currently, published research primarily focuses on the in vivo efficacy of this compound as a ferroptosis inhibitor in preclinical models, such as diabetic nephropathy and spinal cord injury.[1][2][3] One study notes that its internal functional efficacy may be weakened by instability in plasma and metabolism.[1] Administration in these studies often involves intraperitoneal or intravenous injections.[2] Detailed pharmacokinetic and bioavailability data for this compound is not yet readily available in the public domain.
Q2: What are the likely causes of low oral bioavailability for a compound like this compound?
While specific data for this compound is unavailable, common causes of low oral bioavailability for investigational drugs include:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low permeability: The drug may not efficiently cross the intestinal membrane.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[4]
-
Instability: The drug may be unstable in the gastrointestinal tract's pH or enzymatic environment.
Q3: What general strategies can be employed to improve the bioavailability of a research compound like this compound?
Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[4] Some common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate.[5][6][7]
-
Solid Dispersions: Dispersing the drug in a carrier matrix to enhance solubility and dissolution.[7][8]
-
Lipid-Based Formulations: Dissolving the drug in lipid excipients to improve absorption, particularly for lipophilic compounds.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with improved solubility.[8]
-
Nanoparticle Formulations: Utilizing nanocarriers to increase surface area, improve solubility, and potentially target delivery.[6][8]
Troubleshooting Guides
Issue: Poor Dissolution of this compound in Aqueous Media
Q: My initial experiments show very low dissolution of this compound. What are my immediate next steps?
A: Low dissolution is a common hurdle. Consider the following troubleshooting steps:
-
Particle Size Reduction:
-
Micronization: Have you attempted to reduce the particle size of the this compound powder? Milling techniques can increase the surface area, which often leads to a faster dissolution rate.[5][7]
-
Nanosuspension: For a more significant increase in surface area, creating a nanosuspension of this compound could be beneficial. This involves dispersing the drug as sub-micron particles, often stabilized by surfactants.[4]
-
-
Solubility Enhancement in Formulation:
-
Co-solvents: Have you tried dissolving this compound in a mixture of solvents? The addition of a water-miscible organic co-solvent can significantly increase the solubility of nonpolar molecules.[4]
-
Surfactants: The use of surfactants to create microemulsions can enhance the solubilization of poorly soluble drugs.[4]
-
Issue: Inconsistent Results with a Formulation Strategy
Q: I've attempted a solid dispersion of this compound, but the results are not reproducible. What could be the cause?
A: Reproducibility issues with solid dispersions can stem from several factors:
-
Physical State of the Drug: Is the this compound in an amorphous or crystalline state within the dispersion? Amorphous forms are generally more soluble but can be unstable and recrystallize over time. Confirm the physical state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Carrier Selection: The choice of carrier is critical. Ensure the selected polymer is compatible with this compound and has the appropriate properties to maintain the drug in a high-energy state.[7]
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can significantly impact its performance. Ensure your protocol is well-controlled and consistent.
Data Summary Tables
Table 1: Overview of Bioavailability Enhancement Techniques
| Technique | Principle | Potential Advantages for this compound | Key Experimental Readout |
| Micronization | Increases surface area-to-volume ratio.[7] | Simple, cost-effective initial approach. | Dissolution rate |
| Nanosuspension | Drastically increases surface area and saturation solubility.[4] | Can significantly improve dissolution velocity. | Particle size analysis, dissolution rate |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state.[7] | Can substantially increase aqueous solubility and dissolution. | Dissolution profile, physical stability |
| Lipid-Based Formulation (e.g., SEDDS) | The drug is dissolved in a lipid carrier, forming an emulsion in the GI tract.[6][8] | Can enhance absorption and bypass first-pass metabolism via lymphatic uptake. | Emulsification efficiency, droplet size |
| Cyclodextrin Complexation | Forms an inclusion complex where the lipophilic drug resides in the cyclodextrin cavity.[8] | Increases solubility and can protect the drug from degradation. | Phase solubility studies, complexation efficiency |
Experimental Protocols
Protocol 1: Basic Dissolution Testing
Objective: To assess the in vitro dissolution rate of different this compound formulations.
Materials:
-
This compound (unformulated and formulated powders)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC system for quantification
Method:
-
Prepare the dissolution medium and maintain it at 37°C ± 0.5°C.
-
Add a precisely weighed amount of the this compound formulation to the dissolution vessel.
-
Begin agitation at a specified speed (e.g., 50 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Preparation of a Lab-Scale Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound to enhance its solubility.
Materials:
-
This compound
-
A suitable carrier polymer (e.g., PVP K30, HPMC)
-
A common solvent (e.g., methanol, ethanol) in which both this compound and the carrier are soluble.
-
Rotary evaporator
Method:
-
Accurately weigh this compound and the carrier polymer in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both components completely in the chosen solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature.
-
Once a thin film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for dissolution improvement (Protocol 1) and physical form (e.g., XRD).
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. upm-inc.com [upm-inc.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Overcoming Limitations in SRS16-86 In Vitro Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ferroptosis inhibitor SRS16-86 in in vitro cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability or Poor Reproducibility in Assay Results
Question: My results with this compound show high variability between wells and experiments. What are the potential causes and solutions?
Answer: High variability is a common issue in cell-based assays and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for obtaining reliable data.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. Perform a pilot experiment to determine the optimal cell density, as cell responses can vary with growth rate and density.[1][2] |
| Cell Line Instability | Use cells with a low and consistent passage number.[1][2] High passage numbers can lead to genetic drift and altered phenotypes. Authenticate cell lines regularly using methods like Short Tandem Repeat (STR) analysis. |
| Edge Effects in Microplates | Minimize evaporation from outer wells by filling the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Inconsistent Drug Preparation/Storage | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the compound at the recommended temperature and protect it from light if it is light-sensitive.[3] |
| Biological Contamination | Regularly test for mycoplasma contamination. Practice strict aseptic techniques, including routine cleaning of incubators and biosafety cabinets, and using sterile reagents and consumables.[3] |
Experimental Workflow for Optimizing Assay Reproducibility
Caption: Workflow for improving assay reproducibility.
Issue 2: Unexpected or No Effect of this compound Treatment
Question: I am not observing the expected protective effect of this compound against ferroptosis in my cell-based assay. What could be the reason?
Answer: The lack of an expected effect can be due to issues with the experimental setup, the compound itself, or the specific cell model being used.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. The effective concentration can vary between different cell types. |
| Inappropriate Assay Timing | Conduct a time-course experiment to identify the optimal time point for observing the protective effects of this compound. The onset of ferroptosis and the protective action of the inhibitor can be time-dependent.[1][2] |
| Cell Model Insensitivity | Ensure that your chosen cell model is susceptible to the specific inducer of ferroptosis you are using. Some cell lines may have intrinsic resistance mechanisms. It is advisable to use a cell model that has been previously reported to be responsive to ferroptosis inducers. |
| Incorrect Ferroptosis Induction | Verify the activity of the ferroptosis-inducing agent (e.g., erastin, RSL3). Use a positive control inhibitor, such as Ferrostatin-1, to confirm that the observed cell death is indeed ferroptosis. |
| Compound Inactivity | Confirm the identity and purity of your this compound compound. If possible, obtain a fresh batch from a reputable supplier. |
Logical Flow for Troubleshooting Lack of this compound Effect
Caption: Decision tree for troubleshooting this compound inactivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[4][5] It functions by upregulating the System Xc-GSH-GPX4 axis.[4][5][6][7][8] Specifically, it increases the expression and/or activity of the cystine/glutamate antiporter (xCT), glutathione (GSH), and glutathione peroxidase 4 (GPX4).[4][5][6][7] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptotic cell death.[8]
Signaling Pathway of this compound in Ferroptosis Inhibition
Caption: this compound upregulates the System Xc-GSH-GPX4 axis to inhibit ferroptosis.
Q2: How do I select an appropriate cell line for my this compound assay?
A2: The choice of cell line is critical for a successful experiment.[9] Consider the following:
-
Relevance to Disease Model: Whenever possible, use primary cells or cell lines relevant to the disease you are studying.[1][2]
-
Known Sensitivity to Ferroptosis: Select cell lines that have been previously shown to be sensitive to ferroptosis inducers like erastin or RSL3.
-
GPX4 Expression Levels: Basal expression levels of GPX4 can influence a cell's susceptibility to ferroptosis.
-
Low Passage Number: Use cells with a low passage number to ensure consistency and avoid phenotypic drift.[1][2]
Q3: What are the key readouts to measure the efficacy of this compound in vitro?
A3: To assess the inhibitory effect of this compound on ferroptosis, you should measure markers of both cell death and the specific ferroptotic pathway.
Key Experimental Readouts
| Category | Assay | Expected Result with this compound |
| Cell Viability | CellTiter-Glo®, Resazurin (alamarBlue®), Crystal Violet | Increased cell viability in the presence of a ferroptosis inducer. |
| Lipid Peroxidation | C11-BODIPY 581/591, Liperfluo, 4-HNE ELISA/Western Blot | Decreased lipid peroxidation.[4][5] |
| Glutathione Levels | GSH/GSSG-Glo™ Assay, ThiolTracker™ Violet | Increased intracellular GSH levels.[4][5] |
| Protein Expression | Western Blot, qPCR | Increased expression of GPX4 and xCT.[4][5] |
| Iron Levels | Iron-specific probes (e.g., FerroOrange) | No direct effect expected, but can confirm iron's role in the induced cell death. |
Q4: Can I use standard cytotoxicity assays like MTT to measure ferroptosis?
A4: While MTT assays are commonly used to assess cell viability, they can have limitations, especially in the context of nanostructured materials or compounds that interfere with cellular metabolism.[10] The reduction of the tetrazolium salt in the MTT assay can be affected by the cellular redox state, which is significantly altered during ferroptosis. It is recommended to use assays that directly measure cell death (e.g., membrane integrity assays like LDH release or propidium iodide staining) or ATP levels (e.g., CellTiter-Glo®) alongside specific markers of ferroptosis for more reliable results.
References
- 1. news-medical.net [news-medical.net]
- 2. bioivt.com [bioivt.com]
- 3. platypustech.com [platypustech.com]
- 4. Ferroptosis is a new therapeutic target for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Latest View on the Mechanism of Ferroptosis and Its Research Progress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Mechanism of Ferroptosis and Its Role in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ferroptosis Inhibitors: SRS16-86 versus Ferrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant interest to the research and drug development communities. This guide provides an objective comparison of two key ferroptosis inhibitors: the well-established Ferrostatin-1 and the newer, third-generation compound SRS16-86.
At a Glance: Key Differences
| Feature | This compound | Ferrostatin-1 |
| Generation | Third-generation ferroptosis inhibitor | First-generation ferroptosis inhibitor |
| Mechanism of Action | Upregulates GPX4, GSH, and xCT expression | Radical-trapping antioxidant; scavenges lipid peroxyl radicals |
| In Vitro Potency | IC50: ~350 nM (in HT-1080 cells, erastin-induced) | EC50: ~60 nM (in HT-1080 cells, erastin-induced) |
| In Vivo Stability | Enhanced microsomal and plasma stability | Lower stability in plasma and subject to metabolism |
| Primary Advantage | Improved stability for in vivo applications | Well-characterized, foundational tool for in vitro ferroptosis research |
Efficacy and Potency: A Quantitative Look
While both compounds effectively inhibit ferroptosis, their potencies, as measured by half-maximal inhibitory or effective concentrations, show some variation. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited. The following table summarizes available data from studies using the HT-1080 fibrosarcoma cell line with erastin as the ferroptosis inducer.
| Compound | Metric | Concentration | Cell Line | Ferroptosis Inducer | Reference |
| This compound | IC50 | 350 nM | HT-1080 | Erastin | [1] |
| Ferrostatin-1 | EC50 | 60 nM | HT-1080 | Erastin | [2][3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are related but distinct measures of a drug's potency. While not directly interchangeable, they both indicate the concentration at which the drug elicits a half-maximal response.
Delving into the Mechanisms of Action
The cytoprotective effects of this compound and Ferrostatin-1 are achieved through distinct molecular mechanisms.
Ferrostatin-1 acts as a potent radical-trapping antioxidant[4]. It directly scavenges lipid peroxyl radicals within the cell membrane, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis[4].
This compound , on the other hand, appears to exert its effects further upstream in the ferroptosis pathway. Studies have shown that treatment with this compound leads to the upregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4), Glutathione (GSH), and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene)[5][6][7]. By boosting these endogenous antioxidant defense mechanisms, this compound enhances the cell's ability to neutralize lipid peroxides and resist ferroptotic stimuli.
In Vivo Performance and Stability
A key differentiating factor between this compound and Ferrostatin-1 is their performance in in vivo settings. Ferrostatin-1, as a first-generation inhibitor, has been noted for its limited stability in plasma and susceptibility to metabolism, which can reduce its efficacy when administered in living organisms[4].
This compound was developed as a more stable analog of Ferrostatin-1 to overcome these limitations[6]. Its enhanced microsomal and plasma stability make it a more suitable candidate for in vivo studies and potential therapeutic applications[4]. Indeed, studies in animal models of spinal cord injury and diabetic nephropathy have demonstrated the in vivo efficacy of this compound[5][6][7]. For instance, in a rat model of diabetic nephropathy, this compound was administered at a dose of 15 mg/kg/day and was shown to improve renal function[6].
Experimental Protocols
For researchers looking to evaluate these inhibitors, the following provides a general experimental workflow for an in vitro ferroptosis inhibition assay.
Detailed Methodologies
1. Cell Culture and Seeding:
-
Cell Line: HT-1080 human fibrosarcoma cells are a commonly used and well-characterized model for studying ferroptosis[8].
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Prepare stock solutions of this compound and Ferrostatin-1 in dimethyl sulfoxide (DMSO).
-
Dilute the inhibitors to the desired concentrations in cell culture medium.
-
Pre-treat the cells with the inhibitors for 1-2 hours before inducing ferroptosis.
3. Induction of Ferroptosis:
-
Prepare a stock solution of a ferroptosis inducer, such as erastin or RSL3, in DMSO.
-
Add the inducer to the inhibitor-containing wells at a pre-determined toxic concentration.
4. Incubation:
-
Incubate the cells for a period of 12-24 hours.
5. Assessment of Cell Viability and Death:
-
Cell Viability (CCK-8/MTT assay): Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.
-
Cell Death (LDH assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is indicative of plasma membrane rupture, using a commercially available LDH cytotoxicity assay kit.
6. Measurement of Lipid Peroxidation:
-
C11-BODIPY 581/591 Staining: This fluorescent probe can be used to detect lipid peroxidation. In the presence of lipid peroxyl radicals, the dye shifts its fluorescence emission from red to green.
-
Incubate cells with the C11-BODIPY probe.
-
Analyze the fluorescence shift using a fluorescence microscope or flow cytometer.
Conclusion
Both this compound and Ferrostatin-1 are valuable tools for studying ferroptosis. Ferrostatin-1, as the pioneering inhibitor, remains a gold standard for in vitro studies due to its well-defined radical-trapping mechanism. However, for in vivo applications and studies requiring a more systemically stable compound, the third-generation inhibitor this compound presents a significant advantage. Its distinct mechanism of action, involving the upregulation of endogenous antioxidant systems, also offers an alternative therapeutic strategy for combating ferroptosis-mediated pathologies. The choice between these two inhibitors will ultimately depend on the specific experimental context, with Ferrostatin-1 being a reliable choice for initial in vitro screening and this compound being more suitable for translational and in vivo research.
References
- 1. This compound | 铁死亡抑制剂 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. SRS 16‐86 promotes diabetic nephropathy recovery by regulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrostatin-1 facilitated neurological functional rehabilitation of spinal cord injury mice by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
SRS16-86: A Potent Up-regulator of Anti-Ferroptosis Factors for Therapeutic Development
A detailed comparison of SRS16-86 with other ferroptosis inhibitors, supported by experimental data, reveals its potential as a robust therapeutic agent for conditions associated with ferroptosis-induced cell death.
This guide provides a comprehensive analysis of this compound's efficacy in up-regulating key anti-ferroptosis factors, comparing its performance with established inhibitors like Ferrostatin-1 and Liproxstatin-1. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the experimental evidence supporting the therapeutic potential of these compounds.
Comparative Efficacy in Upregulating Anti-Ferroptosis Factors
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The cellular defense against ferroptosis is primarily mediated by the glutathione peroxidase 4 (GPX4) antioxidant system. This system includes the cystine/glutamate antiporter (system Xc- or xCT), which imports cystine for the synthesis of glutathione (GSH), an essential cofactor for GPX4. Upregulation of these factors is a key strategy in combating ferroptosis-related diseases.
This compound, a third-generation ferrostatin, has demonstrated significant efficacy in enhancing the cellular anti-ferroptosis machinery. Experimental data from a study on diabetic nephropathy (DN) in rats showed that treatment with this compound led to a marked increase in the expression of xCT and GPX4, as well as elevated levels of GSH.
| Compound | Anti-Ferroptosis Factor | Model System | Fold Change/Increase (approx.) | Reference |
| This compound | xCT (protein) | Diabetic Nephropathy (rat) | ~2.5-fold increase vs. DN group | [1] |
| GPX4 (protein) | Diabetic Nephropathy (rat) | ~3-fold increase vs. DN group | [1] | |
| GSH | Diabetic Nephropathy (rat) | ~2-fold increase vs. DN group | [1] | |
| Ferrostatin-1 | GPX4 (protein) | Autoimmune Hepatitis (mouse) | Significant upregulation vs. AIH group | [2] |
| GPX4 (mRNA) | Glutamate-induced oxidative toxicity in HT-22 cells | ~1.8-fold increase vs. glutamate group | [3] | |
| GPX4 (protein) | Diabetic Retinopathy (rat) | Significant upregulation vs. model group | [4] | |
| SLC7A11 (protein) | Diabetic Retinopathy (rat) | Significant upregulation vs. model group | [4] | |
| GSH | Cisplatin-induced ototoxicity in HEI-OC1 cells | Significant increase vs. cisplatin group | [5] | |
| Liproxstatin-1 | GPX4 (protein) | Unilateral Ureteral Obstruction (mouse) | Significant upregulation vs. UUO group | [6] |
| GSH | LPS-induced cognitive impairment (mouse) | Significant increase vs. LPS group | [7] | |
| xCT (protein) | LPS-induced cognitive impairment (mouse) | Significant upregulation vs. LPS group | [7] |
Note: The data presented is compiled from different studies and experimental models. Direct comparison of absolute fold changes should be made with caution. However, the collective evidence highlights the potent activity of this compound in upregulating the core components of the anti-ferroptosis pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway in ferroptosis and a typical experimental workflow for evaluating anti-ferroptosis compounds.
Caption: The canonical anti-ferroptosis pathway and the mechanism of action of this compound and other inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of anti-ferroptosis compounds.
Detailed Experimental Protocols
Western Blot for GPX4 and xCT (SLC7A11)
-
Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GPX4 (e.g., 1:1000 dilution) and xCT (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using image analysis software (e.g., ImageJ). The relative protein expression is normalized to the loading control.
Glutathione (GSH) Assay
-
Sample Preparation: Tissues or cells are homogenized in a suitable buffer and deproteinized, often using metaphosphoric acid or sulfosalicylic acid.
-
Assay Principle: The total glutathione (GSH + GSSG) is measured using a recycling enzymatic assay. In the presence of glutathione reductase and NADPH, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is reduced by GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG. The GSSG is then reduced back to GSH by glutathione reductase, which continues to react with DTNB.
-
Measurement: The rate of TNB formation is monitored by measuring the absorbance at 412 nm. The concentration of GSH in the sample is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.
Lipid Peroxidation (4-HNE) Assay
-
Sample Preparation: Protein extracts from tissues or cells are prepared as described for Western blotting.
-
Assay Principle: This is typically a competitive ELISA. A microplate is pre-coated with 4-hydroxynonenal (4-HNE) conjugate. The sample and a primary antibody specific for 4-HNE adducts are added to the wells. The 4-HNE adducts in the sample compete with the coated 4-HNE for binding to the primary antibody.
-
Detection: A secondary antibody conjugated to HRP is added, followed by a substrate solution that develops color in the presence of HRP. The intensity of the color is inversely proportional to the amount of 4-HNE adducts in the sample.
-
Quantification: The absorbance is measured at 450 nm, and the concentration of 4-HNE protein adducts is determined from a standard curve.
Conclusion
The available experimental data strongly supports the role of this compound as a potent up-regulator of the key anti-ferroptosis factors GPX4, GSH, and xCT. While direct comparative studies with other inhibitors are still emerging, the significant fold-increases observed in preclinical models position this compound as a promising candidate for further investigation and development in the treatment of diseases where ferroptosis is a key pathological driver. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further validation studies.
References
- 1. Ferrostatin-1 alleviates tissue and cell damage in diabetic retinopathy by improving the antioxidant capacity of the Xc--GPX4 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPX4-Regulated Ferroptosis Mediates S100-Induced Experimental Autoimmune Hepatitis Associated with the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liproxstatin-1 attenuates unilateral ureteral obstruction-induced renal fibrosis by inhibiting renal tubular epithelial cells ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Stability of SRS16-86 and Fer-1: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the stability of two prominent ferroptosis inhibitors, SRS16-86 and Ferrostatin-1 (Fer-1). This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these compounds for in vitro and in vivo applications.
Introduction to this compound and Fer-1
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, inhibitors of ferroptosis are of significant interest for therapeutic development.
Ferrostatin-1 (Fer-1) was one of the first potent and selective inhibitors of ferroptosis to be identified. It acts as a radical-trapping antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Despite its efficacy in cellular models, the therapeutic potential of Fer-1 has been hampered by its metabolic instability, particularly its susceptibility to hydrolysis of its ester moiety, leading to poor in vivo performance.[1][2]
This compound is a third-generation ferroptosis inhibitor developed to address the stability limitations of earlier compounds like Fer-1. It also functions by mitigating lipid peroxidation, in part by upregulating key anti-ferroptotic proteins such as glutathione peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter system Xc-.[3] While direct comparative quantitative stability data is limited, this compound is reported to be a more stable and effective analog of Fer-1.
Comparative Stability Analysis
While head-to-head quantitative stability data for this compound and Fer-1 is not extensively published, the available literature strongly indicates the superior stability of this compound.
| Parameter | This compound | Fer-1 | References |
| General Stability | Described as a "more stable and effective" third-generation inhibitor. | Known for its plasma and metabolic instability, which limits its in vivo efficacy. | [1][2][4] |
| Key Structural Feature Affecting Stability | Modified structure designed for enhanced stability. | Contains an ester moiety that is prone to hydrolysis. | [2] |
| In Vivo Performance | Developed for improved in vivo applications. | In vivo function is noted to be weaker than its in vitro performance due to instability. | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and Fer-1 inhibit ferroptosis by targeting the accumulation of lipid peroxides. The central pathway they modulate involves the GPX4-mediated detoxification of lipid hydroperoxides.
The Ferroptosis Signaling Pathway
The diagram below illustrates the core signaling cascade leading to ferroptosis and the points of intervention for inhibitors like this compound and Fer-1.
Experimental Protocols
Standard in vitro assays to determine the metabolic stability of compounds like this compound and Fer-1 involve incubation with plasma or liver microsomes followed by quantification of the remaining parent compound over time.
Plasma Stability Assay
Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled plasma (e.g., human, mouse, rat) at 37°C.
-
-
Incubation:
-
Dilute the test compound stock solution into pre-warmed plasma to a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.
-
Microsomal Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a suspension of liver microsomes (e.g., human, mouse, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound (final concentration, e.g., 1 µM).
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to each aliquot.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Experimental Workflow for Stability Assays
Conclusion
The selection of a ferroptosis inhibitor for research and development should consider not only its potency but also its pharmacokinetic properties, including stability. While Fer-1 remains a valuable tool for in vitro studies, its inherent instability poses a significant challenge for in vivo applications. This compound, as a third-generation inhibitor, was rationally designed to overcome this limitation, offering potentially improved stability and in vivo efficacy. Researchers should carefully consider these stability profiles when designing experiments, particularly those translating findings from cell-based assays to animal models. Further studies providing direct, quantitative comparisons of the stability of these and other emerging ferroptosis inhibitors are warranted to guide future therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis inhibitor SRS 16-86 attenuates ferroptosis and promotes functional recovery in contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferrostatin-1 alleviates lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SRS16-86 and Standard-of-Care Treatments for Diabetic Nephropathy
For Immediate Release
A deep dive into the novel ferroptosis inhibitor, SRS16-86, offers a potential new therapeutic avenue for diabetic nephropathy. This guide provides a comprehensive comparison with established treatments, supported by preclinical data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide. The current treatment landscape is dominated by drugs that manage blood glucose and blood pressure, such as ACE inhibitors, ARBs, SGLT2 inhibitors, mineralocorticoid receptor antagonists (MRAs), and GLP-1 receptor agonists. However, the emergence of novel therapeutic targets offers new hope. This guide examines the preclinical evidence for this compound, a novel ferroptosis inhibitor, and compares its performance with these established therapies.
Mechanism of Action: A Novel Approach
This compound introduces a new strategy in the management of diabetic nephropathy by targeting ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. In a preclinical study on a streptozotocin (STZ)-induced diabetic rat model, this compound demonstrated a significant renal protective effect.[1] The compound was shown to upregulate key antioxidant enzymes such as glutathione peroxidase 4 (GPX4) and system xc- light chain, and increase the levels of glutathione (GSH).[1] Concurrently, this compound was found to downregulate markers of lipid peroxidation, including 4-hydroxynonenal (4-HNE), and reduce the expression of pro-inflammatory cytokines such as interleukin 1β (IL-1β), tumor necrosis factor α (TNF-α), and intercellular adhesion molecule 1 (ICAM-1).[1]
This contrasts with the mechanisms of current standard-of-care treatments. ACE inhibitors and ARBs primarily act on the renin-angiotensin-aldosterone system (RAAS) to reduce intraglomerular pressure. SGLT2 inhibitors promote glucosuria and natriuresis, thereby reducing glomerular hyperfiltration and renal inflammation. Mineralocorticoid receptor antagonists block the effects of aldosterone, mitigating inflammation and fibrosis. GLP-1 receptor agonists, beyond their glycemic control, have shown to possess anti-inflammatory and antioxidant properties that contribute to their renal protective effects.
Preclinical Efficacy: A Head-to-Head Look
To provide a clear comparison, the following tables summarize the quantitative data from preclinical studies in STZ-induced diabetic rat models for this compound and other major drug classes used in the treatment of diabetic nephropathy. It is important to note that these data are from different studies and direct head-to-head comparisons in a single study are limited.
| Treatment Class | Compound | Dosage | Duration | Key Findings | Reference |
| Ferroptosis Inhibitor | This compound | 15 mg/kg/day | 8 weeks | - Upregulated GPX4, GSH, and system xc- light chain- Downregulated 4-HNE- Significantly decreased IL-1β, TNF-α, and ICAM-1 | [1] |
| ACE Inhibitor | Not Specified | Not Specified | Not Specified | - Prevents the development of glomerular lesions | [2] |
| Angiotensin Receptor Blocker (ARB) | Olmesartan medoxomil | Not Specified | 12 weeks | - Significantly improved biological indices of DN- Lowered blood pressure to near-normal levels | [3] |
| SGLT2 Inhibitor | Not Specified | Not Specified | Not Specified | - Improved glycemic control and various aspects of renal function | [4] |
| Mineralocorticoid Receptor Antagonist (MRA) | Eplerenone | Not Specified | 4 weeks (uninephrectomized rats) | - Significantly reduced albuminuria and renal injury | [5] |
| GLP-1 Receptor Agonist | Liraglutide | 0.3 mg/kg/12h | 4 weeks | - Reduced oxidative stress and urinary albumin excretion | [6] |
Note: The table provides a qualitative summary based on available preclinical data. Direct quantitative comparison is challenging due to variations in study design, endpoints, and reporting.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
A consistent and reproducible experimental design is paramount for the evaluation of novel therapeutics. The majority of the preclinical studies cited in this guide utilize a well-established model of type 1 diabetes-induced nephropathy.
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 55-65 mg/kg body weight, dissolved in a citrate buffer is administered to induce diabetes.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, with a threshold of ≥16.7 mM often used to define the diabetic state.
Treatment Administration:
-
This compound: In the key preclinical study, this compound was administered daily via intraperitoneal injection at a dose of 15 mg/kg.[1]
-
Other Treatments: Dosages for other treatments vary depending on the specific drug and study design. For example, in some studies, liraglutide was administered at 0.3 mg/kg/12h, while olmesartan medoxomil has also been evaluated in STZ-induced diabetic rats.[3][6]
Duration of Study:
-
The duration of these preclinical studies typically ranges from 4 to 12 weeks to allow for the development of diabetic nephropathy and to assess the therapeutic effects of the interventions.
Key Outcome Measures:
-
Renal Function: Assessed by measuring urinary albumin excretion, albumin-to-creatinine ratio (ACR), blood urea nitrogen (BUN), and serum creatinine. Glomerular filtration rate (GFR) is also a critical parameter.
-
Histopathology: Kidney tissues are examined for changes in glomerular and tubular structure, including glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
-
Biomarkers: Measurement of markers related to the drug's mechanism of action, such as markers of oxidative stress (e.g., MDA), inflammation (e.g., TNF-α, IL-1β), and fibrosis (e.g., TGF-β).
Future Directions
The preclinical data for this compound presents a compelling case for further investigation into the role of ferroptosis in diabetic nephropathy. While the initial results are promising, more extensive research is required. This includes head-to-head comparative studies with standard-of-care treatments in various preclinical models of both type 1 and type 2 diabetes. Furthermore, long-term studies are needed to evaluate the impact of this compound on the progression to end-stage renal disease. The exploration of this novel therapeutic target may ultimately lead to more effective treatment strategies for patients with diabetic nephropathy.
References
- 1. Experimental model of nephropathy associated with diabetes mellitus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Experimental Models of Diabetic Nephropathy [mdpi.com]
- 3. Renoprotective effects of olmesartan medoxomil on diabetic nephropathy in streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review on renal effects of SGLT2 inhibitors in rodent models of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid receptor antagonist reduces renal injury in rodent models of types 1 and 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon-like Peptide-1 Receptor Agonists and Diabetic Kidney Disease: From Bench to Bed-Side - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Post-Treatment Anti-Inflammatory Efficacy of SRS16-86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of SRS16-86, a third-generation ferroptosis inhibitor. Its performance is evaluated against other relevant anti-inflammatory compounds, supported by a review of preclinical data.
Introduction to this compound and Anti-Inflammatory Alternatives
This compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. By preventing this process, this compound has demonstrated significant anti-inflammatory properties in preclinical models of spinal cord injury and diabetic nephropathy. This guide compares its mechanism and reported effects with a first-generation ferroptosis inhibitor, Ferrostatin-1, and a widely used corticosteroid, Dexamethasone.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory strategies of this compound, Ferrostatin-1, and Dexamethasone are distinct, targeting different aspects of the inflammatory cascade.
| Feature | This compound | Ferrostatin-1 | Dexamethasone |
| Primary Target | Ferroptosis | Ferroptosis | Glucocorticoid Receptor |
| Key Mechanism | Upregulates the xCT-GSH-GPX4 axis to prevent lipid peroxidation. | Scavenges lipid radicals to inhibit lipid peroxidation. | Agonist of the glucocorticoid receptor, leading to altered gene expression. |
| Effect on Glutathione (GSH) | Increases GSH levels. | Indirectly spares GSH by reducing lipid peroxidation. | May deplete GSH, potentially sensitizing cells to ferroptosis.[1][2] |
| Downstream Effects | Decreased production of pro-inflammatory cytokines (IL-1β, TNF-α) and adhesion molecules (ICAM-1).[3] | Reduction in inflammatory signaling associated with lipid peroxidation. | Upregulation of anti-inflammatory proteins (e.g., Annexin A1) and downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) via NF-κB inhibition. |
Data on Anti-Inflammatory Efficacy
While direct head-to-head quantitative comparisons in the same experimental model are limited in publicly available literature, preclinical studies have independently demonstrated the anti-inflammatory effects of this compound.
This compound Performance in Preclinical Models:
-
Spinal Cord Injury (Rat Model): Post-treatment with this compound led to a significant decrease in the levels of the pro-inflammatory cytokines IL-1β and TNF-α, as well as the intercellular adhesion molecule-1 (ICAM-1).[3]
-
Diabetic Nephropathy (Rat Model): Administration of this compound resulted in a marked reduction in the expression of IL-1β, TNF-α, and ICAM-1 in renal tissue.[3]
Due to the absence of specific quantitative data from these studies in the public domain, a direct numerical comparison is not possible at this time.
Signaling Pathways
The signaling pathways modulated by this compound and Dexamethasone are fundamentally different, as illustrated below.
Caption: this compound upregulates the xCT-GSH-GPX4 axis to inhibit lipid peroxidation and subsequent inflammation.
Caption: Dexamethasone binds to the glucocorticoid receptor to modulate gene expression, promoting anti-inflammatory and inhibiting pro-inflammatory pathways.
Experimental Protocols
The following are generalized protocols for assessing the anti-inflammatory effects of this compound in a rat model of spinal cord injury.
Animal Model and Treatment
-
Model: A contusion spinal cord injury is induced in adult Sprague-Dawley rats.
-
Treatment Groups:
-
Sham (laminectomy only)
-
Vehicle control (e.g., DMSO)
-
This compound (15 mg/kg/day, intraperitoneal injection)
-
Comparative agent (e.g., Dexamethasone, Ferrostatin-1)
-
-
Administration: Treatment is initiated post-injury and continued for a specified duration (e.g., 7 days).
Western Blot for Inflammatory Markers
-
Tissue Preparation: Spinal cord tissue surrounding the injury epicenter is harvested, and protein is extracted.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies (e.g., anti-TNF-α, anti-IL-1β, anti-ICAM-1, anti-GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.
-
Quantification: Band densities are quantified and normalized to a loading control (e.g., GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Spinal cord tissue homogenates or serum samples are prepared.
-
Assay: A commercial ELISA kit for rat TNF-α and IL-1β is used according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the concentration of cytokines in the samples is determined.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound in a spinal cord injury model.
Conclusion
This compound demonstrates a potent anti-inflammatory effect by inhibiting ferroptosis, a distinct mechanism compared to the genomic action of corticosteroids like Dexamethasone. Its ability to upregulate the GPX4 pathway and reduce key pro-inflammatory cytokines highlights its therapeutic potential. Further studies with direct, quantitative comparisons to established anti-inflammatory agents are warranted to fully elucidate its clinical promise.
References
Safety Operating Guide
Proper Disposal and Handling of SRS16-86: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the ferroptosis inhibitor SRS16-86, including operational and disposal plans, to foster a culture of safety and responsibility in the laboratory.
This compound is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It is utilized in research settings to study cellular mechanisms and explore potential therapeutic interventions for conditions such as renal ischemia-reperfusion injury and spinal cord injury. Due to its chemical nature, it is imperative to follow strict protocols for its handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of laboratory chemical waste management, along with information from suppliers, provide a strong framework for safe practices. Suppliers like Cayman Chemical state that the material should be considered hazardous and that a comprehensive SDS is provided to purchasing institutions.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1793052-96-6 | Cayman Chemical |
| Molecular Formula | C₂₆H₃₂N₄O₂ | Cayman Chemical |
| Formula Weight | 432.6 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility | Chloroform: ~25 mg/mLSlightly soluble in Ethanol and DMSO | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥4 years at -20°C | Cayman Chemical |
Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal.
Waste Categorization and Segregation
-
Solid Waste:
-
Unused or Expired this compound Powder: Treat as hazardous chemical waste. Do not dispose of in regular trash.
-
Contaminated Labware: Items such as weigh boats, spatulas, and Eppendorf tubes that have come into direct contact with this compound powder should be considered contaminated solid waste.
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be disposed of as hazardous waste.
-
-
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound (e.g., in chloroform, DMSO, or ethanol) must be collected as hazardous liquid waste.
-
Experimental Solutions: All solutions from experiments containing this compound, including cell culture media, should be collected as hazardous liquid waste. Do not pour down the drain.
-
Rinsate: Solvents used to rinse glassware and equipment that contained this compound should be collected as hazardous liquid waste.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and safety. The following are representative protocols for in vitro and in vivo experiments involving this compound.
In Vitro Ferroptosis Inhibition Assay
This protocol details the steps to assess the ferroptosis-inhibiting activity of this compound in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture HT-1080 or NIH3T3 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to the desired final concentrations. A typical effective concentration is 1 µM.
-
Induce ferroptosis by treating the cells with a known inducer, such as erastin (e.g., 10 µM).
-
Co-treat the cells with this compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
3. Cell Viability Assessment:
-
Measure cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Quantify the results using a plate reader.
In Vivo Study in a Mouse Model of Renal Ischemia-Reperfusion Injury
This protocol outlines the procedure for evaluating the protective effects of this compound in a murine model of acute kidney injury.
1. Animal Handling and Preparation:
-
Use male C57BL/6 mice (8-12 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
2. This compound Administration:
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection. A typical dose is 2 mg/kg body weight.
-
Administer this compound or a vehicle control via i.p. injection 15-30 minutes before inducing ischemia.
3. Surgical Procedure for Ischemia-Reperfusion Injury:
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal incision.
4. Post-Operative Care and Analysis:
-
Provide post-operative care, including analgesia and hydration.
-
At a predetermined time point (e.g., 24 or 48 hours after reperfusion), collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E staining) to assess tissue damage.
Signaling Pathway
This compound functions by inhibiting ferroptosis, a cell death pathway characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The simplified signaling pathway below illustrates the mechanism of action.
Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of this compound.
By adhering to these guidelines, laboratory professionals can handle and dispose of this compound safely and effectively, minimizing risks to themselves and the environment while advancing critical research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Personal protective equipment for handling SRS16-86
Disclaimer: This document provides guidance on the safe handling of the novel ferroptosis inhibitor, SRS16-86, based on general laboratory safety principles for new chemical entities. As specific hazard data for this compound is not publicly available, a comprehensive, experiment-specific risk assessment must be conducted by the user. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the operational use and disposal of this compound, a benzoate and pyrimidine derivative. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended Additional PPE |
| Receiving and Unpacking | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Face shield if there is a risk of splashing |
| Weighing and Aliquoting (Solid) | - Disposable lab coat- Chemical splash goggles- Double-layered nitrile gloves or Silver Shield® gloves under nitrile gloves- Use of a chemical fume hood or ventilated balance enclosure | - Face shield- Respiratory protection (e.g., N95 respirator) if weighing outside of a ventilated enclosure |
| Solution Preparation (Liquid) | - Chemical-resistant lab coat- Chemical splash goggles- Double-layered nitrile gloves or appropriate chemical-resistant gloves (e.g., neoprene, butyl rubber)- Work within a certified chemical fume hood | - Face shield- Chemical-resistant apron |
| In Vivo Administration | - Disposable gown- Safety glasses with side shields- Nitrile gloves | - Face shield if there is a risk of splashing or aerosol generation |
| Waste Disposal | - Chemical-resistant lab coat or disposable gown- Chemical splash goggles- Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene) | - Face shield |
General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when handling this compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
If the primary container is intact, verify that the label information matches the order details.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled with the compound name, date received, and any known hazards.
-
Restrict access to authorized personnel only.
3. Weighing and Solution Preparation:
-
All weighing of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Work within a certified chemical fume hood during all solution preparation steps.
4. In Vivo Administration:
-
Handle all solutions of this compound with care to avoid skin contact and aerosol generation.
-
Use appropriate animal handling techniques to minimize movement and the risk of spills.
-
All sharps, such as needles and syringes, must be handled with extreme caution and disposed of immediately in a designated sharps container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Dispose of all contaminated needles, syringes, and other sharps in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
-
Keep waste containers sealed when not in use.
-
Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS-approved waste disposal vendor.
3. Decontamination:
-
Decontaminate all non-disposable equipment, such as glassware and spatulas, by rinsing with an appropriate solvent. Collect the rinse as hazardous liquid waste.
-
Clean the work area (e.g., fume hood sash and surface) with a suitable solvent and absorbent pads. Dispose of the cleaning materials as solid hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
